4-Amino-1-benzylpiperidine
Description
Properties
IUPAC Name |
1-benzylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBDLZGUSSWQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198578 | |
| Record name | 1-Benzyl-4-piperidylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50541-93-0 | |
| Record name | 4-Amino-1-benzylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50541-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-piperidylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050541930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-1-benzylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-4-piperidylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-piperidylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BENZYL-4-PIPERIDYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QX28DE295 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Amino-1-benzylpiperidine CAS number and properties
An In-depth Technical Guide to 4-Amino-1-benzylpiperidine
Introduction
This compound is an organic compound belonging to the substituted piperidine (B6355638) class of molecules.[1] Characterized by a piperidine ring with an amino group at the 4-position and a benzyl (B1604629) group attached to the nitrogen atom, it is a versatile intermediate in the synthesis of more complex molecules.[1][2] Its structural features make it a valuable building block in medicinal chemistry and pharmaceutical development, particularly in the creation of analgesics, psychoactive agents, and other therapeutic compounds.[2][3] This technical guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. The compound typically appears as a colorless to pale yellow liquid or a white to off-white solid, depending on its purity.[1][2] It possesses a characteristic amine-like odor.[1]
| Property | Value |
| CAS Number | 50541-93-0[1][2][4][5] |
| Molecular Formula | C₁₂H₁₈N₂[1][2][4][6] |
| Molecular Weight | 190.28 g/mol [4] |
| Appearance | Clear colorless to light yellow liquid[2][5] or white to off-white solid[1] |
| Melting Point | 90-93 °C[5] (Another source reports 56-60 °C[7]) |
| Boiling Point | 306 °C at 760 mmHg[5] |
| Density | 0.933 g/mL at 25 °C[8] (Another source reports 1.068 g/cm³[5]) |
| Refractive Index | n20/D 1.543[8] (Another source reports 1.555[5]) |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane.[1][7] Limited solubility in water.[1] |
| Flash Point | 110 °C (230 °F) - closed cup |
| EINECS Number | 256-620-9[1] |
Synthesis
A common and efficient method for the synthesis of this compound is through the reductive amination of 1-benzyl-4-piperidone.[1] This process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, in the presence of a reducing agent.
Experimental Protocol: Reductive Amination
A general procedure for the synthesis of this compound via reductive amination is as follows:
-
Reaction Setup : In a suitable reaction vessel, 1-benzyl-4-piperidone is dissolved in an anhydrous solvent, typically methanol (B129727) or tetrahydrofuran.[1]
-
Amine Source : An excess of an amine source, such as ammonia or ammonium acetate, is added to the solution.
-
Reduction : A reducing agent, for instance, sodium cyanoborohydride or catalytic hydrogenation, is introduced to the mixture.[1] The reaction is typically conducted at room temperature or with gentle heating.[1]
-
Monitoring : The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup : Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts.
-
Purification : The crude product is purified by a suitable method, such as distillation under vacuum or column chromatography, to yield pure this compound.[8]
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a crucial intermediate in the pharmaceutical industry due to its versatile chemical nature.[2]
-
Pharmaceutical Development : It serves as a key building block in the synthesis of various pharmaceuticals, notably in the development of analgesics and antidepressants.[2]
-
Neuroscience Research : The compound is utilized in studies focusing on neurotransmitter systems, aiding in the understanding of drug mechanisms related to mood and pain perception.[2]
-
Alzheimer's Disease Research : It is used in the preparation of 4-substituted coumarins, which are investigated as novel acetylcholinesterase inhibitors for potential therapeutic approaches to Alzheimer's disease.[5]
-
Anti-angiogenic Agents : The synthesis of certain nicotinamide (B372718) derivatives with anti-angiogenic properties also employs this compound as a precursor.[5]
-
Organic Synthesis : Beyond pharmaceuticals, its reactivity allows for straightforward modifications, making it a valuable tool in the development of novel materials and chemical processes.[2]
The N-benzyl piperidine motif, in general, is frequently used in drug discovery to enhance efficacy and fine-tune the physicochemical properties of drug candidates.[9] It can participate in crucial cation-π interactions with target proteins.[9]
Caption: Applications of this compound in various research fields.
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.
-
Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
-
Precautionary Measures : When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator if ventilation is inadequate.[11] Work should be conducted in a well-ventilated area.[10][11]
-
First Aid : In case of skin contact, wash the affected area with plenty of soap and water.[11][12] If inhaled, move the person to fresh air.[10][11] In case of eye contact, rinse cautiously with water for several minutes.[10][11]
-
Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] It is also recommended to store it under an inert gas like nitrogen as it can be air sensitive.[1]
Conclusion
This compound, with a CAS number of 50541-93-0, is a significant chemical intermediate with a well-defined profile of properties and synthetic routes. Its primary value lies in its role as a versatile building block in the pharmaceutical industry, contributing to the development of a wide range of therapeutic agents. Researchers and drug development professionals can leverage its reactivity and structural features for the synthesis of novel compounds. Adherence to proper safety and handling protocols is crucial when working with this compound due to its irritant nature.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS 50541-93-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 50541-93-0 [chemicalbook.com]
- 9. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 4-Amino-1-benzylpiperidine from 1-benzyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the production of 4-Amino-1-benzylpiperidine, a key intermediate in the development of various pharmaceutical agents. The synthesis originates from the readily available precursor, 1-benzyl-4-piperidone. This document details the core methodologies, including reductive amination with various reducing agents and catalytic hydrogenation, presenting a comparative analysis of their efficacy. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to assist researchers and drug development professionals in selecting and implementing the optimal synthetic strategy.
Introduction
This compound serves as a crucial building block in medicinal chemistry, forming the core structure of numerous compounds targeting the central nervous system, such as analgesics and antidepressants.[1][2] Its synthesis from 1-benzyl-4-piperidone is a critical transformation, with reductive amination being the most prevalent and efficient method.[1] This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.
This guide will explore the most common and effective methods for this synthesis, providing a comparative analysis of reaction conditions, yields, and safety considerations to aid in process optimization and scale-up.
Reaction Pathway and Mechanism
The fundamental transformation from 1-benzyl-4-piperidone to this compound is a reductive amination. The reaction proceeds via a two-step mechanism within a single pot:
-
Imine Formation: The carbonyl group of 1-benzyl-4-piperidone reacts with an ammonia source (e.g., ammonia, ammonium acetate (B1210297), or ammonium formate) to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).
-
Reduction: A reducing agent, introduced into the reaction mixture, reduces the imine to the final amine product, this compound.
Figure 1: General reaction pathway for the synthesis of this compound.
Comparative Analysis of Synthetic Methods
Several reducing agents can be employed for the reductive amination of 1-benzyl-4-piperidone. The choice of reagent impacts reaction conditions, yield, and safety profile. The following table summarizes a comparison of the most common methods.
| Method | Reducing Agent | Amine Source | Typical Solvent(s) | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reductive Amination | Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Ammonia/Ammonium Acetate | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE) | 1 - 24 | 70 - 95[3] | Mild and selective, broad functional group tolerance, high yields.[1][4] | Moisture sensitive, relatively expensive. |
| Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | Ammonium Acetate | Methanol (B129727) (MeOH) | 24 | 70 - 85[5] | Effective and widely used. | Highly toxic, potential for cyanide byproduct formation.[1] |
| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Ammonium Acetate | Methanol, Ethanol | 4 - 24 | 60 - 80[1] | Cost-effective for large-scale synthesis, environmentally friendly byproducts. | Requires specialized high-pressure equipment, potential for over-reduction.[1] |
| Leuckart-Wallach Reaction | Formic Acid/Ammonium Formate | Ammonium Formate | Neat (no solvent) | 4 - 15 | 50 - 70[6] | Inexpensive reagents, one-pot procedure. | High reaction temperatures, potential for side reactions and lower yields.[7][8] |
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the most effective synthetic methods.
Reductive Amination using Sodium Triacetoxyborohydride
This method is often preferred due to its mild reaction conditions and high yields.[1]
Workflow:
Figure 2: Experimental workflow for reductive amination with NaBH(OAc)₃.
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (10 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) in one portion.[4]
-
Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.[5]
Reductive Amination using Sodium Cyanoborohydride
A widely used method, though caution is required due to the toxicity of the reagent.[1]
Procedure:
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (1.1-1.5 eq) in methanol.[1][5]
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution.[1]
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.[1][5]
Catalytic Hydrogenation
This method is particularly suitable for larger-scale synthesis due to its cost-effectiveness.[1]
Workflow:
Figure 3: Experimental workflow for catalytic hydrogenation.
Procedure:
-
In a hydrogenation vessel, dissolve 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (1.1-1.5 eq) in methanol or ethanol.[1]
-
Add the hydrogenation catalyst (e.g., Raney Nickel or 5-10% Palladium on Carbon, 5-10% w/w).[1]
-
Seal the vessel, purge with hydrogen gas, and pressurize to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for 4 to 24 hours.
-
After the reaction is complete, carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation.[5]
Product Characterization
The final product, this compound, is a clear, colorless to light yellow liquid.
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.28 g/mol |
| Boiling Point | 168-172 °C at 17 mmHg[5] |
| Density | 0.933 g/mL at 25 °C |
| Refractive Index | n20/D 1.543 |
Safety Considerations
-
1-benzyl-4-piperidone: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Triacetoxyborohydride: Reacts with water. Handle in a dry environment.
-
Sodium Cyanoborohydride: Highly toxic. Can release hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a certified fume hood with appropriate engineering controls.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Use appropriate high-pressure equipment and follow all safety protocols for handling flammable gases.
-
This compound: The final product is an amine and should be handled with care, avoiding skin and eye contact.
Conclusion
The synthesis of this compound from 1-benzyl-4-piperidone is a well-established and efficient transformation crucial for the pharmaceutical industry. Reductive amination using sodium triacetoxyborohydride offers a balance of high yield, mild conditions, and operational simplicity, making it a preferred method for many laboratory-scale syntheses. For larger-scale industrial production, catalytic hydrogenation presents a more cost-effective and environmentally benign alternative, provided the necessary equipment is available. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and available resources. This guide provides the necessary technical details to make an informed decision and successfully implement the chosen methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 5. soc.chim.it [soc.chim.it]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-Amino-1-benzylpiperidine: Structure, Nomenclature, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-1-benzylpiperidine, a versatile chemical intermediate pivotal in the synthesis of a wide array of pharmaceutical compounds. This document details its chemical structure, nomenclature, physicochemical properties, and a standard experimental protocol for its synthesis, alongside key spectral data for its characterization.
Chemical Structure and Nomenclature
This compound is a disubstituted piperidine (B6355638) derivative characterized by a benzyl (B1604629) group attached to the piperidine nitrogen and an amino group at the 4-position of the piperidine ring. This unique structure makes it a valuable building block in medicinal chemistry.
Table 1: Chemical Identification and Nomenclature of this compound
| Identifier | Value |
| IUPAC Name | 1-benzylpiperidin-4-amine[1] |
| CAS Number | 50541-93-0[2][3][4][5] |
| Molecular Formula | C₁₂H₁₈N₂[2][4][5][6] |
| Molecular Weight | 190.28 g/mol [2][4][5] |
| Synonyms | 1-(Phenylmethyl)-4-piperidinamine, N-Benzyl-4-piperidinamine, 1-Benzyl-4-aminopiperidine[1][4][7] |
| InChI | InChI=1S/C12H18N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2[3] |
| SMILES | C1CN(CCC1N)CC2=CC=CC=C2[3] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | Clear to pale yellow liquid[7] |
| Density | 1.068 g/cm³[7] |
| Boiling Point | 306 °C at 760 mmHg[7] |
| Melting Point | 90-93 °C[7] |
| Flash Point | 172.5 °C[7] |
| Refractive Index | 1.555[7] |
| Water Solubility | Immiscible[7] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[7] |
Experimental Protocols
The most common and efficient method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone.
Synthesis via Reductive Amination
Objective: To synthesize this compound from 1-benzyl-4-piperidone.
Materials:
-
1-benzyl-4-piperidone
-
Ammonium (B1175870) acetate (B1210297) or Ammonia in Methanol (B129727)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (B109758) (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and Hexane (or other suitable solvent systems for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1 equivalent) in anhydrous methanol.
-
Amine Source Addition: Add ammonium acetate (a source of ammonia, typically 7-10 equivalents) to the solution. Stir the mixture at room temperature until the piperidone is fully dissolved.
-
Reducing Agent Addition: Cool the mixture in an ice bath. Slowly add sodium cyanoborohydride (approximately 1.5-2 equivalents) portion-wise, ensuring the temperature remains low. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford pure this compound.
Spectral Data for Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Peaks / Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the protons of the piperidine ring, including the methine proton at the 4-position. |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl group and the piperidine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: For detailed spectra, please refer to publicly available spectral databases.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Role as a Synthetic Intermediate
This diagram illustrates the role of this compound as a key building block in the synthesis of more complex, biologically active molecules.
Caption: Versatility of this compound in synthesis.
This technical guide serves as a foundational resource for professionals engaged in drug discovery and development, highlighting the significance and practical application of this compound in the synthesis of novel therapeutic agents.
References
physical and chemical properties of 4-Amino-1-benzylpiperidine
An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (CAS No: 50541-93-0), a pivotal intermediate in the synthesis of various pharmaceutical agents. This document details its structural characteristics, physicochemical parameters, spectral data, and key chemical transformations, offering valuable insights for professionals in medicinal chemistry and drug development.
Core Physical and Chemical Properties
This compound is a substituted piperidine (B6355638) derivative that typically appears as a colorless to light yellow liquid or, depending on purity, a white to off-white solid.[1][2] It possesses a characteristic amine-like, fishy odor.[1] Its stability is maintained at room temperature in closed containers under normal storage conditions, though it is sensitive to air and absorbs carbon dioxide, necessitating storage under an inert atmosphere like nitrogen.[1][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈N₂ | [3][5] |
| Molecular Weight | 190.29 g/mol | [2][5] |
| Melting Point | 90-93 °C, 121-122 °C | [3][6] |
| Boiling Point | 152 °C at 9.7 mmHg, 308.7 °C (Predicted) | [3][6] |
| Density | 0.933 g/mL at 25 °C, 1.068 g/cm³ (Predicted) | [3][6] |
| Refractive Index (n20/D) | 1.541 - 1.543 | [5][7] |
| Flash Point | >110 °C (>230 °F) | [3][7] |
| pKa | 10.15 ± 0.20 (Predicted) | [1] |
| Water Solubility | Immiscible; 10 g/L | [1][3] |
| Vapor Pressure | 0.000794 mmHg at 25 °C | [5][6] |
Solubility Profile
This compound exhibits limited solubility in water but is soluble in many organic solvents.[1] Its solubility is moderate in polar organic solvents such as ethanol, methanol (B129727), and dichloromethane, and it is also soluble in ether.[1][7][8] The limited aqueous solubility can be increased if the compound is protonated to form a salt.[1]
Spectral Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.
-
¹H NMR Spectroscopy: Proton NMR spectra are available for this compound, providing information on the hydrogen environments within the molecule.[9][10]
-
¹³C NMR Spectroscopy: Carbon NMR data is also available, which helps in confirming the carbon skeleton of the molecule.[11]
-
Infrared (IR) Spectroscopy: IR spectra show characteristic peaks corresponding to the functional groups present in the molecule.[5][10][12]
-
Mass Spectrometry (MS): Mass spectral data is used to determine the molecular weight and fragmentation pattern of the compound.[5][10]
Experimental Protocols
Synthesis via Reductive Amination
A common and efficient method for synthesizing this compound is through the reductive amination of 1-benzyl-4-piperidone.[1]
Methodology:
-
Reaction Setup: In a suitable reaction vessel, 1-benzyl-4-piperidone is dissolved in an anhydrous solvent such as methanol or tetrahydrofuran.[1]
-
Amine Source: Ammonia or ammonium (B1175870) acetate (B1210297) is added to the solution to serve as the amine source.[1]
-
Reduction: A reducing agent, such as sodium cyanoborohydride, is carefully added to the mixture. Alternatively, catalytic hydrogenation under mild pressure can be employed.[1]
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to ensure completion.[1]
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified.
Purification
Purification is essential to obtain high-purity this compound for research and development.
Methodology:
-
Distillation: The compound can be purified by distillation in vacuo (under reduced pressure).[3][4] This method is effective for separating it from non-volatile impurities.
-
Recrystallization (for salt forms): The dihydrochloride (B599025) salt of the compound can be purified by recrystallization from solvents like methanol/ethyl acetate or ethanol.[3][4]
Chemical Reactivity and Applications
This compound is a versatile chemical intermediate primarily utilized as a building block in the pharmaceutical industry.[1][2] Its reactivity is centered around the primary amino group on the piperidine ring.
It serves as a key precursor in the synthesis of:
-
Central Nervous System (CNS) Active Drugs: It is a foundational component for molecules targeting neurotransmitter receptors, such as dopamine (B1211576) and sigma receptors.[1]
-
Analgesics and Antidepressants: The compound is invaluable in the development of analgesics and psychoactive agents, where it helps enhance therapeutic efficacy.[2]
-
Specific Pharmaceutical Intermediates: It is used to prepare compounds like butyl 4-amino-1-piperidineacetate and various 5-alkylimino-1,2,4-thiadiazolidine-3-ones.[3][4]
-
Glycyrrhetinic Acid Derivatives: It has also been used in the synthesis of derivatives of glycyrrhetinic acid.[3][4]
The N-benzyl group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at the 4-amino position.
Visualized Workflows and Relationships
To better illustrate the processes and applications involving this compound, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Key applications of this compound.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][13] It is harmful if swallowed or in contact with skin.[7] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.[6] Work should be conducted in a well-ventilated area. Store the compound in a cool, dry, dark place under an inert atmosphere.[3][4]
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 50541-93-0 [m.chemicalbook.com]
- 4. This compound | 50541-93-0 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. This compound(50541-93-0) 1H NMR [m.chemicalbook.com]
- 10. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound(50541-93-0) IR Spectrum [chemicalbook.com]
- 13. echemi.com [echemi.com]
4-Amino-1-benzylpiperidine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and synthesis of 4-Amino-1-benzylpiperidine, a versatile intermediate in the pharmaceutical and chemical industries. This document is intended to serve as a foundational resource for professionals engaged in drug discovery, organic synthesis, and medicinal chemistry.
Core Molecular Data
This compound is a substituted piperidine (B6355638) derivative that serves as a crucial building block in the synthesis of more complex bioactive molecules.[1] Its chemical identity is defined by its molecular formula and weight, which are fundamental parameters for any experimental and developmental work.
The quantitative molecular data for this compound is summarized in the table below. These values are collated from various chemical suppliers and databases. A slight variance in molecular weight is attributable to differences in the precision of atomic mass values used in the calculations.
| Parameter | Value | References |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2][3][4] |
| Molecular Weight | 190.29 g/mol | [1][3] |
| 190.285 g/mol | [2] | |
| 190.28 g/mol | [4] | |
| CAS Number | 50541-93-0 | [3][4] |
Synthesis Protocol: Reductive Amination
A prevalent method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone.[5] This common and effective synthetic route is a cornerstone of medicinal chemistry for the formation of amines.
Experimental Methodology
The synthesis involves the reaction of 1-benzyl-4-piperidone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form an intermediate imine. This intermediate is then reduced in situ to the desired primary amine, this compound.
Key reagents and conditions include:
-
Starting Material: 1-benzyl-4-piperidone
-
Amine Source: Ammonia or Ammonium Acetate
-
Reducing Agent: A common choice is sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[5]
-
Solvent: The reaction is typically carried out under anhydrous conditions in a solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF).[5]
-
Temperature: The reaction generally proceeds at room temperature or with gentle heating.[5]
General Procedure:
-
1-benzyl-4-piperidone is dissolved in an appropriate anhydrous solvent (e.g., methanol).
-
An excess of the amine source (e.g., ammonium acetate) is added to the solution.
-
The reducing agent (e.g., sodium cyanoborohydride) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated for a duration sufficient to ensure the completion of the reaction, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically through distillation in vacuo or recrystallization of a salt form.
Synthetic Workflow Visualization
The logical flow of the reductive amination synthesis for this compound is depicted in the following diagram. This visualization outlines the key stages from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in the pharmaceutical sector.[1] Its structure, featuring a reactive primary amine and a benzyl-protected piperidine ring, allows for diverse chemical modifications.[1] This makes it an invaluable building block in the development of:
-
Central Nervous System (CNS) Agents: It is a precursor for compounds targeting neurotransmitter receptors, such as dopamine (B1211576) and sigma receptors.[5]
-
Analgesics and Psychoactive Agents: The piperidine scaffold is common in many analgesics and other psychoactive drugs.[1]
References
An In-depth Technical Guide to the Solubility and Stability of 4-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 4-Amino-1-benzylpiperidine (CAS No. 50541-93-0), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative studies on this specific molecule, this guide synthesizes information from supplier data, safety data sheets, and analogous scientific literature to provide a thorough profile. It includes discussions on its solubility in aqueous and organic media, known stability characteristics, and potential degradation pathways. Furthermore, this document outlines detailed experimental protocols for researchers to conduct their own definitive solubility and stability studies.
Physicochemical Properties
This compound is a substituted piperidine (B6355638) with a molecular formula of C₁₂H₁₈N₂ and a molecular weight of 190.29 g/mol . It typically appears as a clear, colorless to light yellow liquid.
Solubility Profile
A comprehensive understanding of the solubility of this compound is critical for its use in synthesis, formulation, and biological studies.
Aqueous Solubility
There is conflicting information regarding the aqueous solubility of this compound. Several sources describe it as "immiscible" in water, while others provide a quantitative value of 10 g/L.[1][2][3] The quantitative value is often associated with a pH measurement of 11.4 for a 10 g/L solution, which suggests that the compound, being a base, establishes an equilibrium in water, leading to a basic solution.[2] It is plausible that the free base has low initial miscibility but dissolves over time to the stated concentration. The solubility is expected to be significantly higher in acidic solutions due to the formation of a protonated salt.[1]
Organic Solvent Solubility
Table 1: Quantitative Solubility of 4-Anilino-1-benzylpiperidine (Analogue)
| Solvent | Solubility (mg/mL) |
| DMF | 15 |
| DMSO | 25 |
| Ethanol | 25 |
| Data for 4-Anilino-1-benzylpiperidine, a structurally related compound, is provided as an estimate. |
Stability Profile
Understanding the stability of this compound is crucial for determining appropriate storage conditions, handling procedures, and predicting its shelf-life.
General Stability
The compound is generally considered stable under normal storage conditions.[1] However, it is noted to be "Air Sensitive" and can absorb carbon dioxide from the atmosphere, which suggests it should be stored under an inert atmosphere (e.g., nitrogen).[1][2]
Incompatibilities
This compound is incompatible with strong oxidizing agents and strong acids.
Potential Degradation Pathways
While specific forced degradation studies for this compound are not publicly available, insights can be drawn from the metabolism of structurally related pharmaceutical compounds. A major metabolic and likely oxidative degradation pathway for drugs containing a 4-aminopiperidine (B84694) moiety is N-dealkylation , specifically the removal of the N-benzyl group.[5][6] This process is often catalyzed by cytochrome P450 enzymes in vivo and can be mimicked in vitro using strong oxidizing agents.[5][6]
The primary degradation products would likely be 4-aminopiperidine and benzaldehyde .
Figure 1: Proposed Oxidative Degradation Pathway
Experimental Protocols
The following sections provide detailed methodologies for conducting solubility and stability studies for this compound, based on established pharmaceutical guidelines.
Solubility Determination Protocol (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Table 2: Experimental Protocol for Solubility Determination
| Step | Procedure |
| 1. Preparation | Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents (e.g., water, ethanol, methanol, dichloromethane, acetonitrile). An excess is required to ensure a saturated solution. |
| 2. Equilibration | Seal the vials and place them on a shaker or rotator in a constant temperature bath (e.g., 25 °C and 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). |
| 3. Sample Collection & Preparation | After equilibration, stop the agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant. Filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. |
| 4. Analysis | Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV). |
| 5. Quantification | Quantify the concentration of this compound in the diluted sample against a standard calibration curve. |
| 6. Calculation | Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor. |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies should be performed on a single batch of the compound.
Figure 2: General Workflow for Forced Degradation Studies
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80 °C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C. Collect samples at various time points. Neutralize samples before analysis. |
| Neutral Hydrolysis | Dissolve the compound in purified water and heat at 60-80 °C. Collect samples at various time points. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Protect from light. Collect samples at various time points. |
| Photostability | Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100 °C) in a controlled oven. Collect samples at various time points. |
For all stress conditions, the goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation products are not the primary species observed. A stability-indicating analytical method, typically a gradient HPLC method, should be developed and validated to separate the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in their structural elucidation.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While there are gaps in the publicly available quantitative data, this guide provides a strong foundation for researchers by presenting existing knowledge, offering insights from analogous compounds, and detailing robust experimental protocols. The proposed degradation pathway and the comprehensive methodologies outlined herein will enable drug development professionals to perform the necessary studies to fully characterize this important pharmaceutical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 50541-93-0 [m.chemicalbook.com]
- 3. This compound | 50541-93-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-1-benzylpiperidine: A Technical Safety and Handling Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Amino-1-benzylpiperidine.
This technical document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 50541-93-0). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures. This guide is intended for professionals in research and development who may handle this compound.
Chemical Identification and Physical Properties
This compound is a substituted piperidine (B6355638) that serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in pharmaceutical development.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2][3] |
| Molecular Weight | 190.28 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1][4] |
| Odor | Amine-like, fishy | [4] |
| Melting Point | 90-93 °C | |
| Boiling Point | 152 °C at 9.7 mmHg | |
| Density | 0.933 g/mL at 25 °C | |
| Flash Point | >110 °C (>230 °F) | [5] |
| Solubility | Immiscible in water. Soluble in organic solvents like ethanol (B145695) and dichloromethane. | [4] |
| Vapor Pressure | 0.000794 mmHg at 25 °C |
Hazard Identification and Toxicological Information
While comprehensive toxicological data for this compound is limited in publicly available literature, the compound is consistently classified with several hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4]
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 1C / 2 | Causes severe skin burns and eye damage, or causes skin irritation.[5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Causes serious eye damage or serious eye irritation.[5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5][6][7] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[5] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[5] |
Handling and Storage Precautions
Safe handling and storage are critical to minimize the risks associated with this compound.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]
-
Avoid contact with skin and eyes.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the work area.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Store locked up.[6]
-
Store under an inert atmosphere if possible to prevent degradation.[4]
-
Incompatible materials include strong oxidizing agents and strong acids.[2][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is based on the potential for exposure. The following diagram illustrates the logical selection of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Seek immediate medical attention.[5]
Fire-Fighting Measures:
-
Suitable extinguishing media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][6]
-
Specific hazards: Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]
-
Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures:
-
Ensure adequate ventilation and wear appropriate personal protective equipment.[5]
-
Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[5]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[5]
-
Prevent the product from entering drains.
The following diagram outlines a general workflow for responding to a chemical spill.
Caption: General workflow for responding to a chemical spill.
Experimental Protocols for Safety Evaluation
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the hazard classifications provided in safety data sheets are typically derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Methodologies for Acute Toxicity Testing:
-
Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to assess the toxicity of a substance after a single oral dose.
-
OECD 420 (Fixed Dose Procedure): Involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals. The outcome is the observation of clear signs of toxicity at a particular dose level, rather than death, to assign a GHS category.
-
OECD 423 (Acute Toxic Class Method): A stepwise procedure where a small group of animals (typically three) is dosed at a defined level. The mortality or moribundity of the animals determines the next step, which could be dosing another group at a lower or higher level. This method allows for the assignment of a GHS classification based on the dose at which mortality is observed.
-
OECD 425 (Up-and-Down Procedure): A sequential dosing method where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the calculation of an LD50 value with a confidence interval.
-
-
Acute Dermal Toxicity (OECD 402): This test assesses the toxic effects of a substance applied to the skin. A single dose is applied to a small area of the skin of experimental animals, and the animals are observed for signs of toxicity and mortality.
-
Acute Inhalation Toxicity (OECD 403): This guideline is used to evaluate the toxicity of a substance when inhaled. Animals are exposed to the substance (as a gas, vapor, aerosol, or dust) in an inhalation chamber for a defined period, and toxic effects and mortality are recorded.
-
Skin and Eye Irritation/Corrosion (OECD 404 and 405): These tests evaluate the potential of a substance to cause irritation or corrosion to the skin and eyes. A small amount of the substance is applied to the skin or into the eye of an experimental animal, and the effects are observed and scored over a period of time.
For any new or not fully characterized compound like this compound, it is recommended that any necessary toxicological testing be conducted by qualified personnel in a facility compliant with Good Laboratory Practice (GLP) and according to the relevant OECD guidelines.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Waste disposal should be handled by a licensed professional waste disposal service.
This technical guide provides a summary of the available safety information for this compound. It is essential for all users to consult the most up-to-date Safety Data Sheet from their supplier before handling this chemical and to adhere to all institutional safety protocols.
References
Commercial Suppliers and Technical Guide for High-Purity 4-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity 4-Amino-1-benzylpiperidine (CAS No. 50541-93-0), a key building block in pharmaceutical research and development. This document outlines commercial suppliers, quantitative specifications, detailed experimental protocols, and relevant biological pathways to support its application in drug discovery, particularly for agents targeting the central nervous system (CNS).
Commercial Availability and Specifications
High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the compound are critical for reproducible research and the synthesis of active pharmaceutical ingredients (APIs). Below is a comparative table of specifications from prominent suppliers. While purity levels are consistently high, researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.
| Supplier | Purity Specification | Analytical Method | Appearance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | ≥98% | GC | Liquid | 50541-93-0 | C₁₂H₁₈N₂ | 190.28 |
| Thermo Scientific | ≥97.5% | GC, Titration | Clear colorless to light yellow liquid | 50541-93-0 | C₁₂H₁₈N₂ | 190.29 |
| Chem-Impex | ≥98% | GC | Colorless to slightly yellow to slightly orange clear liquid | 50541-93-0 | C₁₂H₁₈N₂ | 190.29 |
| Santa Cruz Biotech | N/A | N/A | N/A | 50541-93-0 | C₁₂H₁₈N₂ | 190.28 |
Synthesis and Purification
This compound is a synthetic compound not known to be found in nature.[2] The most common and industrially scalable method for its synthesis is the reductive amination of 1-benzyl-4-piperidone.[2]
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from 1-benzyl-4-piperidone using sodium triacetoxyborohydride (B8407120) as the reducing agent.
Materials:
-
1-benzyl-4-piperidone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Methanol or Tetrahydrofuran[2]
Procedure:
-
In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 equivalent) and a suitable ammonia (B1221849) source, such as ammonium acetate (2.0-3.0 equivalents), in an anhydrous solvent like DCE.[3]
-
To this stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature. The mild nature of this reducing agent prevents the reduction of the starting ketone.[3]
-
Allow the reaction mixture to stir at room temperature for 12 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound is typically a colorless to pale yellow oil or solid.[2] Purification is achieved by vacuum distillation.[4] For storage, it is recommended to keep the compound under a nitrogen atmosphere as it can absorb atmospheric CO₂.[4]
Quality Control Workflow
Ensuring the purity and identity of this compound is essential. A typical quality control workflow involves a series of analytical tests to confirm the structure and quantify the purity and impurity levels.
Key Analytical Experiments
-
Gas Chromatography (GC): This is the primary method used by most suppliers to determine the purity of the final product.[5][6] A suitable capillary column (e.g., HP-5 or equivalent) is used with a flame ionization detector (FID). The percentage purity is calculated based on the relative peak area of the main component.
-
Titration: A non-aqueous potentiometric titration with a standardized acid, such as perchloric acid (HClO₄), can be used to determine the assay of the basic amine.[6] This provides a quantitative measure of the total base content.
-
Spectroscopy (FTIR & NMR):
-
Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum is used for identity confirmation by matching the spectrum of the sample to that of a reference standard. Key absorptions include N-H stretching of the primary amine and C-H stretching of the aromatic and aliphatic groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural confirmation. The chemical shifts, splitting patterns, and integrations of the proton signals, along with the number and shifts of the carbon signals, must be consistent with the structure of this compound.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying and quantifying any non-volatile impurities that may not be detected by GC. The mass spectrometer confirms the molecular weight of the parent compound and helps in the structural elucidation of unknown impurities.
Applications in Drug Development & Relevant Signaling
This compound is a versatile intermediate in the synthesis of CNS-active compounds, including analgesics and antidepressants.[5] Its piperidine (B6355638) core is a common scaffold in molecules designed to interact with neurotransmitter receptors.[2]
One notable area of research is the development of ligands for Sigma (σ) receptors .[2][7] Sigma receptors, particularly the sigma-1 (σ₁) subtype, are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a wide range of cellular functions, including the modulation of ion channels, calcium signaling, and intercellular signaling, and are targets for therapeutic intervention in neurological disorders, pain, and psychiatric conditions.
Derivatives of this compound can be synthesized to act as high-affinity ligands for the σ₁ receptor. These ligands can modulate the activity of the receptor, which in turn influences downstream signaling cascades. For example, σ₁ receptor activation can modulate the activity of voltage-gated ion channels (like K⁺ channels) and NMDA receptors, ultimately affecting neuronal excitability and synaptic plasticity. This modulation is a key mechanism through which these compounds may exert their therapeutic effects in conditions like neuropathic pain or depression.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 50541-93-0 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-氨基-1-苄基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide on the Discovery and History of 4-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1-benzylpiperidine is a pivotal synthetic intermediate in the landscape of modern medicinal chemistry. First described in the mid-20th century, this substituted piperidine (B6355638) derivative has become an essential building block for a diverse range of pharmaceutical agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this compound. It includes a detailed examination of its physicochemical properties, a historical timeline of its scientific mentions, and a thorough experimental protocol for its synthesis via reductive amination.
Introduction
This compound (CAS No. 50541-93-0) is a colorless to pale yellow liquid, recognized for its utility as a versatile precursor in the synthesis of complex molecules.[1] Its structure, featuring a primary amino group at the 4-position of a piperidine ring N-substituted with a benzyl (B1604629) group, provides a reactive handle for a variety of chemical transformations. This has made it an invaluable component in the development of analgesics, antidepressants, and other neuropharmacological agents.[2][3] This guide aims to provide a detailed technical resource for professionals in the field of drug discovery and development, consolidating historical and technical information on this important chemical entity.
Discovery and Historical Context
The scientific literature first makes reference to this compound in the mid-20th century, a period of significant expansion in medicinal chemistry and the development of synthetic pharmaceuticals.
Early Mentions in Scientific Literature:
While a definitive "discovery" paper is not readily apparent, early reports on related substituted piperidines laid the groundwork for its synthesis and utility. A notable early reference to the dihydrochloride (B599025) salt of this compound appears in a 1957 paper by P. Brookes and J. Walker in the Journal of the Chemical Society.[4][5] This suggests that the compound had been synthesized and characterized by this time. Another earlier paper by Reitsema and Hunter in the Journal of the American Chemical Society in 1948 describes the synthesis of the related 4-methylamino-1-benzylpiperidine, indicating that research into N-benzylated 4-aminopiperidines was active during this period.[4][5]
The initial impetus for the synthesis of this compound and its analogues was likely driven by the search for new classes of compounds with biological activity, particularly those that could interact with the central nervous system. The piperidine scaffold is a common feature in many biologically active natural products and synthetic drugs, and the addition of the benzyl group provides a means to modulate lipophilicity and other pharmacokinetic properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The following tables summarize key quantitative data for the free base and its dihydrochloride salt.
Table 1: Physicochemical Properties of this compound (Free Base)
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |
| Molecular Weight | 190.29 g/mol | [2] |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Density | 0.933 g/mL at 25 °C | [5] |
| Boiling Point | 152 °C at 9.7 mmHg | [5] |
| Refractive Index (n20/D) | 1.543 | [5] |
| Solubility | Soluble in organic solvents, immiscible in water | [1][5] |
| pKa | 10.15 ± 0.20 (Predicted) | [5] |
| Flash Point | >110 °C (>230 °F) | |
| Storage | Store under nitrogen, air sensitive | [1] |
Table 2: Physicochemical Properties of this compound Dihydrochloride Hydrate
| Property | Value | Reference |
| CAS Number | 1205-72-7 | [4][5] |
| Molecular Formula | C₁₂H₂₀Cl₂N₂·H₂O | |
| Melting Point | 270-273 °C (decomposes) | [4][5] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water and methanol (B129727) |
Synthesis and Experimental Protocols
The most common and historically significant method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone. This reaction involves the formation of an imine intermediate from the ketone and an ammonia (B1221849) source, which is then reduced in situ to the corresponding primary amine.
General Reaction Scheme
The overall transformation can be represented as follows:
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.
Materials:
-
1-benzyl-4-piperidone
-
Ammonium (B1175870) acetate (B1210297) or Ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-benzyl-4-piperidone (1 equivalent) in anhydrous methanol.
-
Ammonia Source: Add ammonium acetate (1.5 - 2.5 equivalents) to the solution. Alternatively, a solution of ammonia in methanol can be used.
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.2 - 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.[4][5]
Purification as the Dihydrochloride Salt:
For easier handling and storage, the amine can be converted to its dihydrochloride salt.
-
Dissolve the purified free base in a minimal amount of ethanol (B145695) or methanol.
-
Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in ethanol, until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride. The salt can be recrystallized from methanol/ethyl acetate or ethanol.[4][5]
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Intermediates
Caption: Role as a key intermediate in drug synthesis.
Conclusion
This compound stands as a testament to the enduring importance of fundamental synthetic building blocks in the advancement of pharmaceutical sciences. From its origins in mid-20th-century medicinal chemistry research to its current widespread use, this versatile intermediate continues to empower the development of novel therapeutics. This guide has provided a comprehensive technical overview of its history, properties, and synthesis, intended to serve as a valuable resource for researchers and professionals in the field. A thorough understanding of the principles and protocols outlined herein is crucial for the successful application of this compound in the synthesis of next-generation pharmaceutical agents.
References
Spectroscopic Profile of 4-Amino-1-benzylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-benzylpiperidine, a versatile building block in pharmaceutical and chemical research. While access to full experimental spectra from public databases is limited, this document presents a detailed, predicted spectroscopic profile based on the compound's structure, alongside standardized experimental protocols for data acquisition. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.
Data Presentation
The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the known chemical structure and established principles of NMR, IR, and Mass Spectrometry. For confirmatory analysis, it is recommended to acquire experimental data, which is known to be available from sources such as SpectraBase and ChemicalBook.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |
| Benzyl (B1604629) (CH₂) | ~3.5 | Singlet | 2H |
| Piperidine (B6355638) H4 (CH-NH₂) | 2.6-2.8 | Multiplet | 1H |
| Piperidine H2, H6 (axial) | 1.9-2.1 | Multiplet | 2H |
| Piperidine H2, H6 (equatorial) | 2.8-3.0 | Multiplet | 2H |
| Piperidine H3, H5 (axial) | 1.4-1.6 | Multiplet | 2H |
| Piperidine H3, H5 (equatorial) | 1.7-1.9 | Multiplet | 2H |
| Amino (NH₂) | 1.5-2.5 | Broad Singlet | 2H |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in a deuterated solvent like CDCl₃. The NH₂ signal is often broad and its chemical shift can vary with concentration and solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 138-140 |
| Aromatic CH | 128-130 |
| Aromatic CH | 127-129 |
| Aromatic CH | 126-128 |
| Benzyl CH₂ | ~63 |
| Piperidine C4 (CH-NH₂) | ~50 |
| Piperidine C2, C6 | ~54 |
| Piperidine C3, C5 | ~33 |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in a deuterated solvent like CDCl₃.
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300-3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000-3100 | Medium to Weak |
| C-H Stretch (aliphatic) | 2800-3000 | Medium to Strong |
| N-H Bend (primary amine) | 1590-1650 | Medium to Strong |
| C=C Stretch (aromatic ring) | 1450-1600 | Medium to Weak |
| C-N Stretch (aliphatic amine) | 1000-1250 | Medium |
Note: The presence of two bands for the N-H stretch is characteristic of a primary amine.[3][4]
Table 4: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value | Notes |
| Molecular Ion (M⁺) | m/z 190 | Calculated for C₁₂H₁₈N₂. The presence of two nitrogen atoms results in an even nominal mass, consistent with the Nitrogen Rule.[3] |
| Major Fragment | m/z 91 | Corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), a common and stable fragment from benzyl groups. |
| Major Fragment | m/z 100 | Resulting from alpha-cleavage, with the loss of the benzyl group, leading to the [C₅H₁₀N₂]⁺ fragment. |
| Major Fragment | m/z 83 | From the piperidine ring fragmentation after loss of the amino group. |
Note: Fragmentation patterns are predicted for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure complete dissolution by vortexing the sample. If necessary, use gentle sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height.[5]
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30).[6]
-
Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for a sample of this concentration.[6]
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a standard pulse program for ¹³C acquisition.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 2 seconds.
-
A higher number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.
-
Place a small amount of liquid this compound directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition (FT-IR):
Mass Spectrometry (MS)
-
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[9]
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Set the injector temperature to 250 °C. Use a split injection mode with a split ratio of 50:1.
-
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Use Electron Ionization (EI) at 70 eV.
-
Set the ion source temperature to 230 °C.
-
Scan a mass range of m/z 40-500.
-
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.
Caption: Logical workflow for spectroscopic analysis of an organic compound.
References
- 1. This compound(50541-93-0) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. fiveable.me [fiveable.me]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. sc.edu [sc.edu]
- 7. chem.uci.edu [chem.uci.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
Methodological & Application
The Versatility of 4-Amino-1-benzylpiperidine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Amino-1-benzylpiperidine stands as a cornerstone scaffold in medicinal chemistry, prized for its synthetic versatility and its presence in a multitude of biologically active compounds. This pivotal intermediate provides a gateway to diverse chemical entities targeting a range of physiological systems, most notably the central nervous system (CNS). Its inherent structural features, a primary amine for further functionalization and a benzyl-protected piperidine (B6355638) ring, allow for the systematic exploration of structure-activity relationships (SAR), leading to the development of potent and selective therapeutic agents.
This document provides detailed application notes on the use of this compound in drug discovery, experimental protocols for the synthesis and evaluation of its derivatives, and visualizations of key signaling pathways influenced by these compounds.
Application Notes
The this compound moiety is a key building block in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Its applications span several therapeutic areas, a testament to its privileged structure in binding to various biological targets.
1. Central Nervous System (CNS) Agents:
-
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease: The N-benzylpiperidine motif is a primary pharmacophore responsible for the potent and selective inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] A deficiency in cholinergic transmission is a hallmark of Alzheimer's disease. Donepezil (B133215), a leading therapeutic for Alzheimer's, features a related N-benzylpiperidine core, and numerous analogs have been developed from this compound to explore improved efficacy and side-effect profiles.[4][5] The synthesis of Donepezil often involves the condensation of an indanone derivative with a 1-benzylpiperidine-4-carboxaldehyde, a close derivative of this compound.
-
Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is an intracellular chaperone protein involved in modulating calcium signaling and has emerged as a promising target for neurodegenerative diseases, psychiatric disorders, and pain.[6][7] Derivatives of this compound have been synthesized and evaluated as potent and selective σ1 receptor ligands, demonstrating the scaffold's utility in targeting this unique receptor.[8]
-
Dopamine (B1211576) D2 Receptor and Serotonin (B10506) Transporter (SERT) Modulators: The piperidine ring is a common feature in ligands for dopamine and serotonin receptors and transporters. By modifying the amino group of this compound, researchers have developed compounds that modulate the activity of the dopamine D2 receptor and the serotonin transporter, which are critical targets in the treatment of psychosis, depression, and other mood disorders.[1]
2. Antifungal Agents:
Recent research has highlighted the potential of this compound derivatives as novel antifungal agents. These compounds have been shown to inhibit ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. Structure-activity relationship studies have revealed that the nature of the substituent on the 4-amino group is crucial for antifungal activity.
Quantitative Data Summary
The following tables summarize the quantitative data for various derivatives of this compound, highlighting their biological activities.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Donepezil Analogs
| Compound | Modification from Donepezil Core | AChE IC50 (µM) |
| Donepezil | - | 0.022 |
| 29a | Chroman-4-one derivative with N-benzylpyridinium | 0.048 |
| 73a | 2,4-dioxochroman derivative with 2-chloro-N-benzylpyridinium | 0.89 |
| 73b | 2,4-dioxochroman derivative with 2-bromo-N-benzylpyridinium | 1.10 |
| 73c | 2,4-dioxochroman derivative with 2-nitro-N-benzylpyridinium | 1.41 |
| 5a | Coumarin derivative with N-benzylpyridinium | 0.00011 |
Data sourced from[5]
Table 2: Sigma-1 (σ1) Receptor Binding Affinity of this compound Derivatives
| Compound | Linker between 1-benzylpiperidine (B1218667) and pyridine (B92270) ring | σ1 Receptor Ki (nM) |
| 1 | Amino (n=0) | 29.2 |
| 2 | Ethylamino (n=2) | 7.57 |
| 3 | Propylamino (n=3) | 2.97 |
| 4 | Butylamino (n=4) | 3.97 |
Data sourced from[9]
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-4-amino-1-benzylpiperidine Derivatives via Reductive Amination
This protocol describes a general method for the synthesis of N-alkylated or N-arylated derivatives of this compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCM or DCE, add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted-4-amino-1-benzylpiperidine derivative.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method
This protocol outlines the determination of the inhibitory activity of test compounds against AChE using a colorimetric method.[10][11]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (dissolved in DMSO or appropriate solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
-
Assay in 96-well plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[10]
-
Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[10]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
-
Protocol 3: In Vitro Sigma-1 (σ1) Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the σ1 receptor using a radioligand competition assay.[12]
Materials:
-
Membrane preparation from cells expressing the human σ1 receptor (e.g., HEK-293 cells)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (B65202) (for determining non-specific binding)
-
Test compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL:
-
Membrane preparation (protein concentration to be optimized, e.g., 0.032 mg/well).[12]
-
[³H]-(+)-Pentazocine at a concentration near its Kd.
-
Varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by derivatives of this compound.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin Transporter (SERT) Mechanism.
References
- 1. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-1-benzylpiperidine: A Versatile Intermediate in the Synthesis of Novel Therapeutics
For Immediate Release
Shanghai, China – December 22, 2025 – 4-Amino-1-benzylpiperidine has emerged as a critical building block in the development of a diverse range of pharmaceutical agents, including novel acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease and potent anti-angiogenic agents for cancer therapy. Its unique structural features allow for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals engaged in the synthesis of bioactive molecules utilizing this key intermediate.
Application in the Synthesis of Acetylcholinesterase Inhibitors
Derivatives of this compound have shown significant promise as acetylcholinesterase (AChE) inhibitors. By blocking the action of AChE, these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in managing the symptoms of Alzheimer's disease. The synthesis of N-benzylpiperidine derivatives as potential AChE inhibitors often involves the acylation of the amino group of this compound with various carboxylic acids or their derivatives.
Experimental Protocol: Synthesis of 1-benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acid
This protocol details the synthesis of a potential acetylcholinesterase inhibitor starting from this compound.
Materials:
-
This compound
-
1H-indole-5-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve 1H-indole-5-carboxylic acid (2 mmol) and CDI (2 mmol) in anhydrous THF (6 mL).
-
Stir the mixture at room temperature until the evolution of CO2 ceases.
-
To this solution, add this compound (2 mmol, 0.38 g).
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography to yield the final product.
| Compound | Starting Materials | Yield |
| 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid | This compound, 1H-indole-5-carboxylic acid, CDI | 83% |
Mechanism of Acetylcholinesterase Inhibition:
Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft. This is achieved by binding to the active site of the acetylcholinesterase enzyme, thereby blocking the access of ACh. The increased availability of ACh enhances cholinergic neurotransmission.
Application in the Synthesis of Anti-Angiogenic Agents
Nicotinamide (B372718) derivatives synthesized from this compound have demonstrated potent anti-angiogenic properties.[1] Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. By inhibiting this process, these compounds represent a promising strategy for cancer therapy. The anti-angiogenic effect of these nicotinamide derivatives is attributed to the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1]
Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)nicotinamide
This protocol outlines the synthesis of a nicotinamide derivative using this compound.
Materials:
-
This compound
-
Nicotinoyl chloride hydrochloride
-
Triethylamine (B128534) (TEA)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of nicotinoyl chloride hydrochloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-(1-benzylpiperidin-4-yl)nicotinamide.
| Product | Reactants | Solvent | Base | Yield |
| N-(1-benzylpiperidin-4-yl)nicotinamide | This compound, Nicotinoyl chloride hydrochloride | Dichloromethane | Triethylamine | >80% (Typical) |
VEGFR-2 Signaling Pathway in Angiogenesis:
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers a cascade of intracellular signaling events. This leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. The synthesized nicotinamide derivatives inhibit the phosphorylation and activation of VEGFR-2, thereby blocking these downstream signaling pathways.[1]
Synthesis of Butyl 4-amino-1-piperidineacetate
This compound also serves as a precursor for the synthesis of butyl 4-amino-1-piperidineacetate, a key intermediate for various therapeutic compounds. This synthesis typically involves the alkylation of the primary amino group of this compound.
Experimental Workflow: Synthesis of Butyl 4-amino-1-piperidineacetate
The following diagram illustrates a potential synthetic workflow for the preparation of butyl 4-amino-1-piperidineacetate from this compound. This process generally involves a two-step sequence: N-alkylation followed by debenzylation.
References
Application Notes and Protocols for N-alkylation of 4-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of the primary amino group of 4-amino-1-benzylpiperidine, a versatile building block in medicinal chemistry. Two primary methods are presented: direct N-alkylation with alkyl halides and N-alkylation via reductive amination with carbonyl compounds. These protocols are designed to be a starting point for the synthesis of a diverse range of N-substituted this compound derivatives.
Introduction
This compound is a valuable scaffold in the development of various therapeutic agents. The presence of a primary amino group allows for a wide range of functionalization, leading to the synthesis of compounds with diverse pharmacological activities. N-alkylation of this primary amine is a key transformation for creating new chemical entities with modified potency, selectivity, and pharmacokinetic profiles. The choice between direct alkylation and reductive amination depends on the desired substituent, the availability of starting materials, and the required reaction conditions.
I. Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of the primary amine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct. This method is straightforward but may require careful control of stoichiometry to avoid over-alkylation.
Quantitative Data Summary
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Iodide | K₂CO₃ | Acetonitrile (B52724) | 60 | 12 | ~85 |
| 2 | Benzyl Bromide | DIPEA | DMF | Room Temp | 24 | >90[1] |
| 3 | 2-Bromopropane | NaHCO₃ | Ethanol | 70 | 18 | ~75 |
| 4 | Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temp | 24 | Not specified |
Experimental Protocol: N-Ethylation of this compound
This protocol describes the synthesis of N-ethyl-4-amino-1-benzylpiperidine using ethyl iodide.
Materials:
-
This compound (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica (B1680970) gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile.
-
Add finely powdered, anhydrous potassium carbonate to the solution.
-
Slowly add ethyl iodide to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60°C and maintain stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate (B1210297) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-ethyl-4-amino-1-benzylpiperidine.
Workflow Diagram: Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of this compound.
II. N-Alkylation via Reductive Amination
Reductive amination is a two-step process that involves the formation of an imine or enamine intermediate from the reaction of the primary amine with a ketone or aldehyde, followed by in-situ reduction with a mild reducing agent. This method is often preferred as it typically avoids over-alkylation.
Quantitative Data Summary
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone (B3395972) | NaBH(OAc)₃ | Dichloromethane (B109758) | Room Temp | 12 | >90 |
| 2 | Cyclohexanone | NaBH₃CN | Methanol | Room Temp | 24 | ~80 |
| 3 | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644) | Room Temp | 4 | >95 |
| 4 | 4-Methoxybenzaldehyde | H₂/Pd-C | Ethanol | Room Temp | 12 | Not specified |
Experimental Protocol: N-Isopropylation of this compound via Reductive Amination
This protocol describes the synthesis of N-isopropyl-4-amino-1-benzylpiperidine using acetone.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Add acetone to the solution and stir for 30-60 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution. Be cautious as gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-isopropyl-4-amino-1-benzylpiperidine.
Workflow Diagram: N-Alkylation via Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Alkylating agents can be toxic and should be handled with care.
-
Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere. Quenching should be done carefully as gas evolution occurs.
References
Application Notes and Protocols for the Acylation of 4-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of 4-Amino-1-benzylpiperidine, a key synthetic transformation for the development of various pharmaceutical compounds. The protocols cover N-acetylation using acetic anhydride (B1165640) and N-benzoylation via the Schotten-Baumann reaction with benzoyl chloride.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a scaffold for a wide range of biologically active molecules. Acylation of the primary amino group is a fundamental step in the synthesis of many such compounds, allowing for the introduction of diverse functional groups that can modulate the pharmacological properties of the final product. The benzyl (B1604629) group on the piperidine (B6355638) nitrogen often serves as a protecting group that can be removed at a later synthetic stage. This document outlines two standard and reliable protocols for the acylation of this compound.
Data Summary
The following tables summarize the key reactants and expected products for the N-acetylation and N-benzoylation of this compound.
Table 1: Reactants and Products for N-Acetylation
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | NC1CCN(CC1)Cc2ccccc2 | C₁₂H₁₈N₂ | 190.29 | Starting Material |
| Acetic Anhydride | CC(=O)OC(=O)C | C₄H₆O₃ | 102.09 | Acylating Agent |
| Triethylamine (B128534) | N(CC)(CC)CC | C₆H₁₅N | 101.19 | Base |
| N-(1-benzylpiperidin-4-yl)acetamide | CC(=O)NC1CCN(CC1)Cc2ccccc2 | C₁₄H₂₀N₂O | 232.33 | Product |
Table 2: Reactants and Products for N-Benzoylation
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | NC1CCN(CC1)Cc2ccccc2 | C₁₂H₁₈N₂ | 190.29 | Starting Material |
| Benzoyl Chloride | c1ccc(cc1)C(=O)Cl | C₇H₅ClO | 140.57 | Acylating Agent |
| Sodium Hydroxide (B78521) | [Na+].[OH-] | NaOH | 40.00 | Base |
| N-(1-benzylpiperidin-4-yl)benzamide | c1ccc(cc1)C(=O)NC2CCN(CC2)Cc3ccccc3 | C₁₉H₂₂N₂O | 294.39 | Product |
Table 3: Physical and Spectroscopic Data of Acylated Products
| Compound Name | CAS Number | Melting Point (°C) | Appearance | Expected Spectroscopic Data Highlights |
| N-(1-benzylpiperidin-4-yl)acetamide | 50534-23-1 | 139 - 143[1] | White to light yellow crystalline powder[1] | ¹H NMR: Signals for acetyl group (CH₃), piperidine ring protons, benzyl protons, and amide proton (NH). ¹³C NMR: Signals for carbonyl carbon, acetyl methyl carbon, piperidine ring carbons, and benzyl carbons. IR (cm⁻¹): Amide N-H stretch (~3300), Amide I C=O stretch (~1640). MS (m/z): [M]+ at 232. |
| N-(1-benzylpiperidin-4-yl)benzamide | 59663-63-9 | 127 (for a related compound) | White solid | ¹H NMR: Signals for benzoyl aromatic protons, piperidine ring protons, benzyl protons, and amide proton (NH). ¹³C NMR: Signals for carbonyl carbon, benzoyl and benzyl aromatic carbons, and piperidine ring carbons. IR (cm⁻¹): Amide N-H stretch (~3300), Amide I C=O stretch (~1635). MS (m/z): [M]+ at 294. |
Experimental Protocols
Protocol 1: N-Acetylation of this compound with Acetic Anhydride
This protocol describes the synthesis of N-(1-benzylpiperidin-4-yl)acetamide using acetic anhydride as the acetylating agent and triethylamine as a base.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 - 1.2 eq.) to the solution.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel to yield pure N-(1-benzylpiperidin-4-yl)acetamide.
-
Protocol 2: N-Benzoylation of this compound (Schotten-Baumann Reaction)
This protocol details the synthesis of N-(1-benzylpiperidin-4-yl)benzamide using the Schotten-Baumann reaction conditions.[2][3][4]
Materials:
-
This compound
-
Benzoyl chloride
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (DCM) or diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a conical flask or beaker, dissolve this compound (1.0 eq.) in a suitable organic solvent like dichloromethane or diethyl ether.
-
Addition of Base: Add an excess of 10% aqueous sodium hydroxide solution (e.g., 10 mL for 1g of amine) to create a two-phase system.[2]
-
Addition of Acylating Agent: With vigorous stirring, add benzoyl chloride (1.1 eq.) dropwise to the mixture.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 15-30 minutes. The product, N-(1-benzylpiperidin-4-yl)benzamide, will often precipitate as a solid.
-
Work-up:
-
Filter the solid precipitate using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove any unreacted starting materials and salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-(1-benzylpiperidin-4-yl)benzamide.
-
Dry the purified product under vacuum.
-
Visualizations
Below are diagrams illustrating the reaction pathways and a general experimental workflow.
Caption: Reaction pathways for N-acetylation and N-benzoylation.
Caption: General experimental workflow for N-acylation.
References
Application Notes and Protocols for Reductive Amination Reactions Involving 4-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-benzylpiperidine is a valuable bifunctional building block in medicinal chemistry and drug development, prized for its role as a key intermediate in the synthesis of a wide array of biologically active molecules, including analgesics and psychoactive agents.[1] Its structure, featuring a reactive primary amino group at the 4-position and a benzyl-protected piperidine (B6355638) nitrogen, allows for selective functionalization. Reductive amination, or reductive alkylation, stands out as a robust and versatile method for the N-alkylation of the primary amine of this compound. This one-pot reaction offers a highly efficient means to create new carbon-nitrogen bonds, converting the primary amine into secondary or tertiary amines by reacting it with carbonyl compounds in the presence of a suitable reducing agent.[2][3]
This document provides detailed application notes and experimental protocols for reductive amination reactions utilizing this compound as the amine source. Common reducing agents such as sodium triacetoxyborohydride, sodium cyanoborohydride, and catalytic hydrogenation are discussed, offering a comparative overview to aid in methodology selection.
Reaction Mechanism and Workflow
The reductive amination of this compound with an aldehyde or ketone proceeds through a two-step sequence within a single reaction vessel. Initially, the nucleophilic primary amine of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is often facilitated by a weak acid catalyst that protonates the carbonyl oxygen, thereby increasing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an imine or a protonated iminium ion. In the second stage, a selective reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the iminium ion, yielding the final N-alkylated amine product.[4] The equilibrium of the initial step is driven towards the imine/iminium ion formation by the subsequent irreversible reduction.
References
Synthesis of Novel Analgesics Utilizing 4-Amino-1-benzylpiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel analgesic compounds using 4-Amino-1-benzylpiperidine as a key starting material. The following sections outline synthetic strategies, experimental procedures, and pharmacological evaluation of two distinct classes of potential analgesics: N-substituted and Acylated this compound derivatives targeting opioid receptors and 4-Amidopiperidine derivatives designed as potential N-type calcium channel blockers.
Introduction
This compound is a versatile chemical intermediate widely employed in pharmaceutical development, particularly in the synthesis of analgesics and other psychoactive agents.[1][2] Its structure, featuring a reactive primary amine at the 4-position and a stable benzyl (B1604629) protecting group on the piperidine (B6355638) nitrogen, makes it an ideal scaffold for creating diverse libraries of compounds for drug discovery.[2] This document details two primary synthetic routes leveraging this precursor to generate novel compounds with potential analgesic properties.
Synthesis of N-Aryl-N-(1-benzylpiperidin-4-yl)propanamides (Opioid Receptor Agonist Analogs)
This protocol describes the synthesis of analogs structurally related to potent opioid analgesics like fentanyl. The synthesis involves a two-step process starting with the acylation of this compound followed by N-alkylation. For the purpose of these notes, we will focus on the initial acylation and a subsequent debenzylation to provide a core intermediate for further diversification.
Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (B128534) (Et3N)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)/Hexanes solvent system
Procedure:
-
Acylation: To a solution of this compound (1.0 eq) and aniline (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide.
Expected Outcome:
This procedure is expected to yield the desired acylated product. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS, and melting point). For analogous fentanyl syntheses, yields for similar acylation steps are typically high, often exceeding 90%.[3]
Experimental Protocol: Debenzylation to N-phenyl-N-(piperidin-4-yl)propanamide
Materials:
-
N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (MeOH)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product, N-phenyl-N-(piperidin-4-yl)propanamide (the core structure for many potent opioids).
This debenzylated intermediate is a crucial building block for creating a variety of fentanyl analogs by N-alkylation with different alkyl or arylalkyl halides.[4]
Synthesis of 4-Amidopiperidine Derivatives (Potential N-type Calcium Channel Blockers)
This protocol is adapted from the synthesis of 4-aminopiperidine (B84694) derivatives that have shown activity as N-type calcium channel blockers, a validated target for analgesia.[1][5]
Experimental Protocol: Synthesis of 1-(4-aminopiperidin-1-yl)-4,4-bis(4-fluorophenyl)butan-1-one
Materials:
-
This compound
-
4,4-bis(4-fluorophenyl)butanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane/Methanol solvent system
Procedure:
-
To a solution of 4,4-bis(4-fluorophenyl)butanoic acid (1.0 eq) in dry DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of methanol in dichloromethane to afford the desired amide.
Quantitative Data Summary
The following tables summarize representative data for analogous compounds to provide an expectation of potential outcomes.
Table 1: Analgesic Potency of Representative Benzylpiperidine Opioid Analogs
| Compound | Test | ED50 (mg/kg) | Receptor Binding Ki (nM) |
|---|---|---|---|
| Compound 52[6] | Abdominal Contraction (mice) | 4.04 | MOR: 56.4, σ1R: 11.0 |
| Carrageenan-induced pain (mice) | 6.88 | ||
| Formalin test (rats) | 13.98 | ||
| CFA-induced chronic pain (mice) | 7.62 | ||
| Fentanyl[7] | Hot-plate test (mice) | ~0.01-0.02 |
| N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamide[7] | Hot-plate test (mice) | 0.44 | |
Table 2: Antinociceptive Activity of Representative 4-Aminopiperidine N-type Calcium Channel Blockers
| Compound | Test | Activity |
|---|---|---|
| Compound 3[1] | Hot-plate test (mice) | Active |
| Compound 18[1] | Hot-plate test (mice) | Active |
Visualizations
Synthesis Workflow
Caption: General synthetic workflows for novel analgesics.
Signaling Pathway: Opioid Receptor Agonism
Caption: Mechanism of action for opioid receptor agonists.
Signaling Pathway: N-type Calcium Channel Blockade
References
- 1. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. osti.gov [osti.gov]
- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antidepressants from 4-Amino-1-benzylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antidepressants derived from 4-Amino-1-benzylpiperidine. This document includes quantitative data on the inhibitory activities of various derivatives, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating key signaling pathways and experimental workflows.
Introduction
This compound serves as a crucial scaffold in the synthesis of novel antidepressant agents.[1] Derivatives of this compound have been explored as single-target and multi-target ligands, primarily focusing on the inhibition of monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[2][3] The monoamine hypothesis of depression suggests that depletion of these neurotransmitters in the central nervous system is a key factor in the pathophysiology of the disorder.[2] By blocking their reuptake, these compounds can increase the synaptic availability of serotonin, norepinephrine, and dopamine, thereby alleviating depressive symptoms.
Furthermore, some 4-benzylpiperidine (B145979) derivatives have been investigated for their activity at serotonin receptors, such as the 5-HT1A receptor, which is another important target in antidepressant drug development.[4] The development of multi-target drugs is a promising strategy to enhance therapeutic efficacy and reduce side effects compared to single-target agents.[2]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of a series of synthetic 4-benzylpiperidine carboxamides against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of the compound required to inhibit 50% of the transporter activity.
| Compound ID | Linker Length (n) | R1 | R2 | hSERT IC50 (μM) | hNET IC50 (μM) | hDAT IC50 (μM) |
| 7a | 3 | H | H | >10 | 2.53 | >10 |
| 7b | 3 | 4-Cl | H | 1.15 | 0.51 | 8.21 |
| 7c | 3 | 4-F | H | 2.11 | 0.72 | 9.15 |
| 7d | 3 | 4-Me | H | 3.24 | 1.11 | >10 |
| 7e | 3 | 4-Ph | H | 0.09 | 0.12 | 5.66 |
| 7f | 3 | H | 4-Cl | 0.45 | 0.21 | 1.12 |
| 7g | 3 | H | 4-F | 0.89 | 0.35 | 2.34 |
| 7h | 3 | 1-Naphthyl | H | 1.23 | 0.45 | >10 |
| 7i | 3 | 2-Naphthyl | H | 0.15 | 0.18 | 7.89 |
| 7j | 3 | 6-Bromo-2-naphthyl | H | 0.08 | 0.11 | 6.45 |
| 7k | 3 | 6-Methoxy-2-naphthyl | H | 0.07 | 0.09 | 5.98 |
| 8a | 2 | H | H | >10 | 3.11 | 7.89 |
| 8b | 2 | 4-Cl | H | 1.56 | 0.68 | 4.32 |
| 8c | 2 | 4-F | H | 2.89 | 0.98 | 5.67 |
| 8d | 2 | 4-Me | H | 4.11 | 1.54 | 8.99 |
| 8e | 2 | 4-Ph | H | 0.12 | 0.18 | 2.34 |
| 8f | 2 | H | 4-Cl | 0.67 | 0.29 | 0.56 |
| 8g | 2 | H | 4-F | 1.12 | 0.48 | 1.11 |
| 8h | 2 | 1-Naphthyl | H | 1.87 | 0.65 | >10 |
| 8i | 2 | 2-Naphthyl | H | 0.21 | 0.25 | 3.45 |
| 8j | 2 | 6-Bromo-2-naphthyl | H | 0.11 | 0.15 | 2.89 |
| 8k | 2 | 6-Methoxy-2-naphthyl | H | 0.09 | 0.12 | 2.13 |
| Venlafaxine | - | - | - | 0.18 | 1.23 | 4.56 |
| Paroxetine | - | - | - | 0.005 | 0.12 | 0.34 |
Experimental Protocols
Synthesis of 4-Benzylpiperidine Carboxamide Derivatives
This protocol describes a general two-step synthesis for 4-benzylpiperidine carboxamides.[5]
Step 1: Amidation
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate amine (e.g., 1-(2-aminoethyl)-4-benzylpiperidine) (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Substitution (Example for N-alkylation)
-
To a solution of the amide from Step 1 (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a method to determine the IC50 values of test compounds for the inhibition of serotonin, norepinephrine, and dopamine transporters expressed in HEK-293 cells.
Materials:
-
HEK-293 cells stably expressing hSERT, hNET, or hDAT
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine
-
Test compounds and reference inhibitors (e.g., Paroxetine, Desipramine, GBR-12909)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Seed the HEK-293 cells in 96-well plates and grow to 80-90% confluency.
-
On the day of the assay, wash the cells twice with KRH buffer.
-
Add 50 µL of KRH buffer containing various concentrations of the test compound or reference inhibitor to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the uptake by adding 50 µL of KRH buffer containing the respective radiolabeled neurotransmitter ([³H]-5-HT, [³H]-NE, or [³H]-DA) at a final concentration close to its Km value.
-
Incubate the plate at 37°C for 10 minutes.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a scintillation cocktail.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells and determine the IC50 value using non-linear regression analysis.
In Vivo Behavioral Assays for Antidepressant Activity
This test is used to assess the antidepressant-like activity of compounds by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.
Materials:
-
Male ICR mice (20-25 g)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm
-
Test compounds and vehicle control
-
Stopwatch
Procedure:
-
Administer the test compound or vehicle to the mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Gently place each mouse individually into a beaker of water.
-
Record the behavior of the mouse for a period of 6 minutes.
-
Measure the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
The TST is another widely used behavioral despair model to screen for potential antidepressant drugs.
Materials:
-
Male ICR mice (20-25 g)
-
A horizontal bar raised above a surface
-
Adhesive tape
-
Stopwatch
Procedure:
-
Administer the test compound or vehicle to the mice 30-60 minutes prior to the test.
-
Suspend each mouse by its tail from the horizontal bar using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.
-
Observe the mouse for a 6-minute period.
-
Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.
-
A reduction in the total immobility time suggests an antidepressant-like effect.
Visualizations
Caption: Multi-target action of 4-benzylpiperidine derivatives.
Caption: Workflow for screening 4-benzylpiperidine derivatives.
References
- 1. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomolther.org [biomolther.org]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Amino-1-benzylpiperidine in the Synthesis of Neuroscience Research Tools
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Amino-1-benzylpiperidine is a versatile chemical intermediate that serves as a crucial scaffold in the synthesis of a wide array of compounds targeting the central nervous system (CNS).[1][2] Its unique structure, featuring a piperidine (B6355638) ring with a protected amine and a reactive primary amine, makes it an invaluable building block for developing novel neuroscience research tools and potential therapeutics.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of various neuroscience research tools derived from this compound, including ligands for dopamine (B1211576), opioid, and sigma receptors, as well as enzyme inhibitors relevant to neurodegenerative diseases.
Synthesis of Dopamine Receptor Ligands
The 4-benzylpiperidine (B145979) core is a prominent feature in many dopamine receptor ligands.[4][5] Modifications of this scaffold have led to the development of compounds with varying affinities and functional activities at D2-like receptors, which are key targets in the treatment of schizophrenia, Parkinson's disease, and other neurological disorders.[5]
Application Note: Derivatives of this compound can be synthesized to explore the structure-activity relationships (SAR) for dopamine D2 and D3 receptor binding. The primary amine of this compound serves as a key functional group for introducing diverse substituents, allowing for the fine-tuning of receptor affinity and selectivity. For instance, acylation or alkylation of the amino group can lead to potent D2/D3 ligands.[5]
Quantitative Data: Dopamine Receptor Affinity
| Compound ID | Modification on this compound scaffold | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Pridopidine (ACR16) | N-propyl, 4-(3-(methylsulfonyl)phenyl) substitution | D2 | Low micromolar | [4] |
| Library Compound 22 | Split-Ugi product with indole-3-acetic acid | D2 | 53 | [5] |
| Library Compound 24 | N-propyl derivative of compound 22 | D2 | >1000 | [5] |
Experimental Protocol: Synthesis of a Dopamine D2 Receptor Ligand Precursor
This protocol describes a general method for the acylation of this compound with an indole-based carboxylic acid, a key step in synthesizing a library of potential dopamine receptor ligands as described by G. C. Tron, et al.
dot
Caption: Synthetic workflow for an amide coupling reaction.
Materials:
-
This compound
-
1H-indole-3-acetic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Triethylamine (B128534) (Et3N)
-
Acetonitrile (B52724) (CH3CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, chromatography column)
Procedure:
-
To a solution of 1H-indole-3-acetic acid (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add HATU (1.1 mmol) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane (B109758)/methanol gradient) to yield the desired N-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide.
Synthesis of Opioid and Sigma Receptor Ligands
The benzylpiperidine scaffold is integral to the structure of various opioid and sigma receptor ligands.[6][7] 4-Anilino-1-benzylpiperidine, for example, is a known impurity and precursor in the synthesis of fentanyl and its analogs.[8] Furthermore, derivatives of 4-benzylpiperidine have been explored as dual-acting μ-opioid and σ1 receptor ligands, which show promise for developing safer and more effective analgesics.[6]
Application Note: this compound can be utilized in the Strecker synthesis to produce 4-amino-4-cyano-1-benzylpiperidine derivatives. These can then be further elaborated to generate potent opioid receptor ligands. The synthesis of 1-aralkyl-4-benzylpiperidine derivatives has also been shown to yield potent sigma (σ) ligands.[7]
Quantitative Data: Opioid and Sigma Receptor Affinities
| Compound ID | Modification on Benzylpiperidine Scaffold | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Compound 52 | N-aralkyl substitution | MOR | 56.4 | [6] |
| Compound 52 | N-aralkyl substitution | σ1R | 11.0 | [6] |
| Compound 9aa | N-(2-phenylethyl), 4-benzyl substitution | σ1 | 1.1 | [7] |
| Compound 9ab | N-(3-phenylpropyl), 4-benzyl substitution | σ1 | 0.4 | [7] |
Experimental Protocol: Synthesis of 4-Anilino-1-benzylpiperidine-4-carbonitrile
This protocol is adapted from a published procedure for the synthesis of a key precursor for fentanyl-related compounds.[9]
dot
Caption: Strecker reaction for synthesizing a fentanyl precursor.
Materials:
-
N-benzyl-4-piperidone
-
Aniline
-
Potassium cyanide (KCN)
-
Acetic acid
-
Dichloromethane (DCM), dry
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a 100 mL round-bottom flask under an argon atmosphere, combine N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), KCN (2.6 g, 40 mmol), and dry dichloromethane (40 mL).
-
Cool the reaction mixture to 0°C and stir for 20 minutes.
-
Slowly add acetic acid (1.8 g, 30 mmol) to the mixture over 10 minutes.
-
Heat the final mixture at 50°C for 24 hours.
-
After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium bicarbonate and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a dichloromethane/hexane mixture to yield colorless crystals of 4-anilino-1-benzylpiperidine-4-carbonitrile.[9]
Synthesis of Acetylcholinesterase (AChE) and Serotonin (B10506) Transporter (SERT) Inhibitors
Dual-target inhibitors that modulate both the cholinergic and serotonergic systems are of great interest for treating the cognitive and neuropsychiatric symptoms of Alzheimer's disease.[10] The 1-benzylpiperidine (B1218667) scaffold has been successfully employed to develop such dual-activity compounds.[10]
Application Note: this compound can be derivatized through amide bond formation with various carboxylic acids to create a library of compounds for screening against AChE and SERT. The nature of the carboxylic acid component can be varied to optimize the inhibitory potency and selectivity for each target.
dot
Caption: Rationale for dual AChE/SERT inhibitors in Alzheimer's.
Experimental Protocol: General Synthesis of N-Aroyl-4-amino-1-benzylpiperidines
This protocol outlines a general procedure for the synthesis of amide derivatives of this compound, which can be screened as potential AChE/SERT inhibitors.
Materials:
-
This compound
-
Aromatic carboxylic acid (e.g., 2-naphthoic acid)
-
Thionyl chloride (SOCl2) or another activating agent
-
Pyridine (B92270) or triethylamine
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend the aromatic carboxylic acid (1.0 mmol) in DCM (10 mL). Add thionyl chloride (1.2 mmol) dropwise at 0°C. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Coupling: Dissolve the crude acid chloride in fresh DCM (10 mL). In a separate flask, dissolve this compound (1.0 mmol) and pyridine (1.5 mmol) in DCM (10 mL).
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water, 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography to obtain the desired N-aroyl-4-amino-1-benzylpiperidine derivative.
This compound is a foundational building block in medicinal chemistry and neuroscience research. Its synthetic tractability allows for the creation of diverse chemical libraries targeting a range of CNS receptors and enzymes. The protocols and data presented herein provide a framework for researchers to utilize this versatile scaffold in the discovery and development of novel research tools and potential therapeutic agents for neurological and psychiatric disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Amino-1-benzylpiperidine in the Development of Sigma Receptor Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Amino-1-benzylpiperidine as a scaffold in the synthesis and evaluation of novel sigma (σ) receptor ligands. The unique structural features of this starting material make it a valuable building block for developing selective ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes, which are implicated in a variety of neurological disorders and cancer.
Introduction to this compound in Sigma Receptor Ligand Design
This compound serves as a versatile scaffold for the synthesis of a diverse range of sigma receptor ligands. The piperidine (B6355638) core is a common feature in many known sigma ligands, and the primary amine at the 4-position allows for a variety of chemical modifications to explore structure-activity relationships (SAR). The benzyl (B1604629) group on the piperidine nitrogen often contributes to the hydrophobic interactions within the receptor binding pocket.[1] By modifying the amine, new derivatives can be synthesized to achieve high affinity and selectivity for either σ₁ or σ₂ receptors.[2][3]
Applications in Drug Discovery
Derivatives of this compound have been investigated for several therapeutic and diagnostic applications:
-
Neurodegenerative Diseases: The σ₁ receptor's role in modulating calcium signaling at the endoplasmic reticulum makes it a target for neuroprotective agents.[1]
-
Oncology: The overexpression of σ₂ receptors in rapidly proliferating cancer cells makes them a target for both therapeutic agents and imaging probes.[1][4]
-
Pain Management: Dual-acting ligands targeting both the μ-opioid receptor (MOR) and the σ₁ receptor have shown promise in producing potent antinociceptive effects with reduced opioid-related side effects.[5]
-
Medical Imaging: Radiolabeled derivatives can be used as PET or SPECT imaging agents to visualize and quantify sigma receptor density in vivo.[4][6]
Quantitative Data Summary
The following table summarizes the binding affinities of various ligands synthesized using a 4-benzylpiperidine (B145979) or related scaffold.
| Compound/Ligand | Target Receptor(s) | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
| BP-CH₃ | σ₁ | 0.43-0.91 | 52-94 | [6] |
| BP-F | σ₁ | 0.43-0.91 | 52-94 | [6] |
| BP-Br | σ₁ | 0.43-0.91 | 52-94 | [6] |
| BP-I | σ₁ | 0.43-0.91 | 52-94 | [6] |
| BP-NO₂ | σ₁ | 0.43-0.91 | 52-94 | [6] |
| BFP | σ₁ | 10.9 ± 3.44 | 13.1 | |
| 4-[¹²⁵I]BP | σ₁ and σ₂ | 4.6 (vs. Haloperidol) | - | [4] |
| Compound 52 | MOR and σ₁ | 56.4 (MOR), 11.0 (σ₁) | - | [5] |
| Compound 1 | σ₁ | 3.2 | 33 | [7] |
| Compound 2 | σ₁ | 24 | 50 | [7] |
| Compound 3 | σ₁ | 8.9 | 26 | [7] |
| Compound 5 | σ₁ | 1.45 | 290 | [8] |
Experimental Protocols
General Synthesis of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues
This protocol is a representative synthesis for creating a library of sigma receptor ligands based on the this compound scaffold.
Objective: To synthesize a series of N-(1-benzylpiperidin-4-yl)arylacetamides to evaluate their binding affinity for sigma receptors.[2]
Materials:
-
This compound
-
Various arylacetyl chlorides
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired arylacetyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the final N-(1-benzylpiperidin-4-yl)arylacetamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Sigma Receptor Radioligand Binding Assay
This protocol describes the methodology to determine the binding affinity (Kᵢ) of newly synthesized compounds for σ₁ and σ₂ receptors.
Objective: To quantify the affinity of test compounds for sigma receptors using a competitive binding assay.[9]
Materials:
-
For σ₁ Assay:
-
Guinea pig brain homogenates (source of σ₁ receptors)
-
[³H]-(+)-pentazocine (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Haloperidol (B65202) (for non-specific binding determination)
-
Test compounds at various concentrations
-
-
For σ₂ Assay:
-
Rat liver membrane preparation (source of σ₂ receptors)
-
[³H]-1,3-di(o-tolyl)guanidine ([³H]DTG) (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4) with 10 mM MgCl₂
-
(+)-Pentazocine (to mask σ₁ sites)
-
Haloperidol (for non-specific binding determination)
-
Test compounds at various concentrations
-
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
For σ₁ Assay: In each tube, add the guinea pig brain homogenate, [³H]-(+)-pentazocine, Tris-HCl buffer, and either the test compound, buffer (for total binding), or excess haloperidol (for non-specific binding).
-
For σ₂ Assay: In each tube, add the rat liver membrane preparation, [³H]DTG, Tris-HCl buffer with MgCl₂, (+)-pentazocine, and either the test compound, buffer, or excess haloperidol.
-
Incubate the tubes at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway for the sigma-1 receptor and a general experimental workflow for the development of sigma receptor ligands.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Sigma Receptor Ligand Development.
References
- 1. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]
- 2. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Cholinesterase Inhibitors from 4-Amino-1-benzylpiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progressive cognitive decline associated with Alzheimer's disease and other neurodegenerative disorders is significantly linked to the depletion of the neurotransmitter acetylcholine (B1216132) (ACh). A primary therapeutic strategy involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the degradation of ACh in the synaptic cleft. The N-benzylpiperidine moiety is a key pharmacophore present in several potent cholinesterase inhibitors, including the FDA-approved drug donepezil. This document provides detailed application notes and experimental protocols for the synthesis of novel cholinesterase inhibitors utilizing 4-Amino-1-benzylpiperidine as a versatile starting material. This primary amine provides a reactive handle for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships and the development of new therapeutic candidates.
Therapeutic Rationale
The core principle behind this synthetic approach is to leverage the established role of the N-benzylpiperidine scaffold in binding to the active site of cholinesterases while introducing novel substituents via the 4-amino group. These modifications can modulate the compound's potency, selectivity for AChE versus BChE, and pharmacokinetic properties. The primary amino group of this compound is readily acylated through amide bond formation with various carboxylic acids. This allows for the systematic exploration of how different acyl groups impact the inhibitory activity of the resulting compounds.
Quantitative Data Summary
The following tables summarize the in vitro cholinesterase inhibitory activities of various N-benzylpiperidine derivatives synthesized in different studies. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the respective enzyme by 50%.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Synthesized N-Benzylpiperidine Derivatives.
| Compound ID | Modification on this compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| 1a | Lipoic acid amide | 1.75 ± 0.30[1] | 5.61 ± 1.25[1] | 3.21 |
| 2a | Benzoyl amide | > 500 | 25.5 ± 1.01[2] | - |
| 3a | 4-Fluorophenylacetyl amide | 5.10 ± 0.24[3] | 26.78 ± 0.81[3] | 5.25 |
| 4a | N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) carboxamide | 5.94 ± 1.08[4] | - | - |
| 5a | N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl) carboxamide | 0.41 ± 1.25[4] | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative cholinesterase inhibitor, an amide derivative of this compound.
Protocol 1: Synthesis of N-(1-benzylpiperidin-4-yl) R-lipoamide (Compound 1a)
This protocol is adapted from a general procedure for the synthesis of hybrid molecules between α-lipoic acid and 4-amino-1-benzylpiperidines[1].
Materials:
-
This compound
-
(R)-(+)-α-Lipoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-α-lipoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation of Carboxylic Acid: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Amine Addition: To the reaction mixture, add a solution of this compound (1.0 eq) in a small amount of anhydrous DCM dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-benzylpiperidin-4-yl) R-lipoamide.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This is a general protocol for determining the inhibitory activity of the synthesized compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Synthesized inhibitor compound
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
Prepare solutions of AChE and BChE in phosphate buffer.
-
Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Add various concentrations of the inhibitor solution to the wells. A control well should contain the solvent without the inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
-
Visualizations
Signaling Pathway
The following diagram illustrates the cholinergic signaling pathway at a synapse and the mechanism of action of cholinesterase inhibitors.
Caption: Cholinergic signaling pathway and the action of cholinesterase inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of cholinesterase inhibitors from this compound.
Caption: Workflow for synthesis and evaluation of cholinesterase inhibitors.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of potential cholinesterase inhibitors. The straightforward amide coupling protocols allow for the systematic modification of the molecule and the exploration of structure-activity relationships. The provided protocols and data serve as a foundation for researchers and drug development professionals to design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic profiles in the ongoing search for more effective treatments for Alzheimer's disease and other cholinergic-related disorders.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Muscarinic Acetylcholine Receptor Antagonists from 4-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) are involved in a wide range of physiological processes, making them attractive therapeutic targets for various diseases. The 4-aminopiperidine (B84694) scaffold is a versatile starting point for the synthesis of muscarinic receptor antagonists. This document provides a detailed protocol for the preparation of a series of muscarinic antagonists starting from 4-Amino-1-benzylpiperidine, along with methodologies for their characterization.
Synthesis of Muscarinic Antagonists
The synthesis of muscarinic antagonists from this compound can be achieved through a multi-step process involving N-alkylation or N-acylation of the primary amine. The general synthetic scheme is outlined below.
General Synthetic Scheme
Caption: General synthetic route for muscarinic antagonists.
Experimental Protocol: Synthesis of a Representative M3 Selective Antagonist
This protocol is adapted from the synthesis of similar 4-amino-piperidine derivatives.
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) in dichloromethane (B109758) (CH2Cl2), add the desired aldehyde or ketone (1.1 eq).
-
Cool the mixture to 0°C and add titanium tetrachloride (TiCl4) (1.1 eq) dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add sodium borohydride (B1222165) (NaBH4) (1.5 eq) portion-wise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol (B129727) (MeOH), followed by water.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate secondary amine.
Step 2: Amide Coupling
-
Dissolve the intermediate amine (1.0 eq) in chloroform (B151607) (CHCl3).
-
Add potassium carbonate (K2CO3) (2.0 eq) to the solution.
-
Add the desired acyl chloride (R2COCl) (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final muscarinic antagonist.
Characterization of Synthesized Antagonists
The synthesized compounds are characterized by determining their binding affinity (Ki) and functional activity (IC50) at each of the five human muscarinic receptor subtypes (hM1-hM5).
Experimental Workflow for Antagonist Characterization
Caption: Workflow for antagonist characterization.
Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the M1-M5 muscarinic receptors.
Materials:
-
Membrane preparations from cells stably expressing hM1, hM2, hM3, hM4, or hM5 receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Synthesized antagonist compounds at various concentrations.
-
Glass fiber filter mats.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [3H]-NMS (at a concentration close to its Kd), and either assay buffer (for total binding), atropine (for non-specific binding), or the synthesized antagonist at varying concentrations.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.
Functional Assay Protocols
Functional assays are performed to determine the potency of the antagonists in inhibiting the receptor's response to an agonist.
Calcium Mobilization Assay (for M1, M3, and M5 receptors):
-
Plate cells expressing hM1, hM3, or hM5 receptors in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the synthesized antagonist at various concentrations and incubate.
-
Stimulate the cells with an EC80 concentration of a muscarinic agonist (e.g., carbachol).
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Calculate the IC50 values from the concentration-response curves.
cAMP Inhibition Assay (for M2 and M4 receptors):
-
Use cells co-expressing the hM2 or hM4 receptor and a cAMP biosensor (e.g., GloSensor).
-
Add the synthesized antagonist at various concentrations and incubate.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production, followed by a muscarinic agonist (e.g., acetylcholine) to inhibit cAMP production.
-
Measure the change in luminescence, which is inversely proportional to the cAMP level.
-
Calculate the IC50 values from the concentration-response curves.
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative muscarinic antagonists derived from a 4-aminopiperidine scaffold.
Table 1: Binding Affinities (Ki, nM) of a Representative M3 Selective Antagonist
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| 14a | 171 | 480 | 0.30 | 42 | 3600 |
Data for compound 14a, a highly M3 selective antagonist with a 4-aminomethylpiperidine core.[1]
Table 2: Functional Potencies (IC50, nM) of a Representative M1 Selective Antagonist
| Compound | rM1 | rM2 | rM3 | rM4 | rM5 |
| 9i | 441 | 3485 | 3087 | >150000 | 1058 |
Data for compound 9i, an M1 selective antagonist.[2]
Signaling Pathways
Muscarinic antagonists exert their effects by blocking the downstream signaling cascades initiated by acetylcholine binding.
M1, M3, and M5 Receptor Signaling Pathway (Gq-coupled)
Caption: M1, M3, and M5 receptor signaling pathway.
M2 and M4 Receptor Signaling Pathway (Gi/o-coupled)
Caption: M2 and M4 receptor signaling pathway.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent and selective muscarinic receptor antagonists. The synthetic and analytical protocols outlined in this document provide a framework for the preparation and characterization of novel compounds targeting this important class of receptors. Further optimization of the substituents on the 4-aminopiperidine core can lead to the discovery of antagonists with improved subtype selectivity and therapeutic potential.
References
- 1. Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1-benzylpiperidine
Welcome to the technical support center for the synthesis of 4-Amino-1-benzylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to optimize reaction yields and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the one-pot reductive amination of 1-benzyl-4-piperidone.[1][2] This process involves the reaction of the ketone with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) acetate) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired primary amine.[1]
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the reagent of choice. It is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion without significantly reducing the starting ketone, which helps to minimize the formation of the 1-benzylpiperidin-4-ol byproduct.[1][3] Other agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used, but NaBH(OAc)₃ offers a better safety profile and is less sensitive to pH than NaBH₃CN.[2][4]
Q3: How can I improve a low reaction yield?
A3: Low yields are typically due to incomplete imine formation or degradation/deactivation of the reducing agent.[1] To improve the yield, ensure strictly anhydrous reaction conditions, as moisture can deactivate the hydride reagent.[2] Adding a catalytic amount of a weak acid, such as acetic acid (AcOH), can promote the formation of the iminium ion intermediate, thereby improving the reaction rate and yield.[1] Also, always use a fresh, high-quality reducing agent.
Q4: What is the best way to purify the final product?
A4: Purification can be achieved through several methods depending on the scale and purity requirements. For laboratory scale, flash column chromatography on silica (B1680970) gel is a common method.[1] Alternatively, the product can be purified by vacuum distillation.[2] Formation of the dihydrochloride (B599025) salt followed by recrystallization is another effective method for obtaining a highly pure, solid product.[2]
Q5: How should this compound be stored?
A5: The compound is an amine and can absorb atmospheric carbon dioxide, leading to carbonate salt formation. It is also sensitive to air.[2] Therefore, it should be stored in a cool, dry place under an inert atmosphere, such as nitrogen or argon.[2]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Deactivated Reducing Agent: The hydride reagent is moisture-sensitive.[1] 2. Incomplete Imine/Iminium Ion Formation: The equilibrium between the ketone/amine and the imine may not favor the imine. | 1. Use a fresh bottle of sodium triacetoxyborohydride. Ensure all glassware is oven-dried and the solvent is anhydrous. 2. Add a catalytic amount (e.g., 0.05 eq) of acetic acid to the ketone and amine mixture before adding the reducing agent to drive imine formation.[1] |
| Significant Alcohol Byproduct (1-benzylpiperidin-4-ol) Formation | 1. Reducing Agent is Too Reactive: A non-selective reducing agent (e.g., NaBH₄) was used, which reduces the ketone directly. 2. Premature Addition of Reducing Agent: The reducing agent was added before imine formation was sufficiently complete. | 1. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] 2. Allow the ketone and ammonia source to stir together (with catalytic acid) for a period (e.g., 30-60 minutes) before adding the reducing agent. Monitor imine formation by TLC or other methods if possible. |
| Presence of Unreacted 1-benzyl-4-piperidone | 1. Insufficient Reducing Agent: Not enough hydride was available to reduce all the formed iminium ion. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Increase the equivalents of the reducing agent to 1.2–1.5 equivalents relative to the ketone.[1] 2. Extend the reaction time. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. Reactions can take from a few hours to 24 hours.[1] |
| Difficult Purification / Oily Product | 1. Residual Solvent: Incomplete removal of high-boiling point solvents. 2. Product is a free base: The free amine is often a liquid or low-melting solid at room temperature.[2] | 1. Ensure solvent is thoroughly removed under high vacuum. 2. Convert the amine to its dihydrochloride salt by treating a solution (e.g., in diethyl ether or ethanol) with excess HCl (e.g., as a solution in dioxane). The resulting solid salt can be isolated by filtration and recrystallized. |
Data Presentation
Comparison of Reductive Amination Conditions
The following table summarizes typical conditions and expected outcomes for the synthesis. Yields are highly dependent on the specific substrate, scale, and purification method.
| Amine Source | Reducing Agent | Solvent | Temp. | Time (h) | Typical Yield | Notes |
| Ammonium Acetate (B1210297) | NaBH(OAc)₃ | DCE / DCM | Room Temp | 4 - 24 | Good - Excellent | Most common method. Acetic acid co-product from reagent can catalyze imine formation.[1][5] |
| Ammonia (in MeOH) | NaBH₃CN | Methanol (B129727) | Room Temp | 12 - 24 | Good | Requires careful pH control. NaBH₃CN is highly toxic.[2] |
| Ammonium Acetate | H₂ / Catalyst | Methanol / Ethanol | Room Temp | 12 - 48 | Good - Excellent | Requires hydrogenation equipment. Catalyst (e.g., Pd/C, Raney Ni) selection is crucial. Can also de-benzylate if conditions are too harsh. |
| Hydroxylamine / H₂ | H₂ / Raney Ni | Ethanol | 50-70 °C | 4 - 8 | Good | Two-step process: formation of the oxime, followed by its reduction. |
Experimental Protocols
Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the synthesis of this compound from 1-benzyl-4-piperidone using ammonium acetate and sodium triacetoxyborohydride.
Materials:
-
1-benzyl-4-piperidone (1.0 eq)
-
Ammonium acetate (NH₄OAc) (2.0-3.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)[1]
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Argon)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reaction Mixture: To the flask, add 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DCE or DCM to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the suspension portion-wise over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed (typically 4-24 hours).[1]
-
Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography (using a gradient of methanol in dichloromethane, often with 1% triethylamine (B128534) to prevent streaking on the column).
Visualizations
Synthesis Pathway
Caption: Reductive amination pathway for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Reaction Optimization Parameters
Caption: Key parameters influencing the optimization of the synthesis.
References
Technical Support Center: Synthesis of 4-Amino-1-benzylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1-benzylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the reductive amination of 1-benzyl-4-piperidone.[1] This one-pot reaction involves the formation of an intermediate imine from 1-benzyl-4-piperidone and an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate), which is then reduced in situ to the desired primary amine.[1]
Q2: What are the typical reagents and conditions for this synthesis?
A2: Key reagents include 1-benzyl-4-piperidone, an ammonia source (e.g., ammonium acetate), and a reducing agent. Commonly used reducing agents are sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) due to their selectivity for the iminium ion over the ketone starting material.[1] Catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C) is also a viable method. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at or near room temperature.[1]
Q3: What are the most common byproducts I might encounter in this synthesis?
A3: The primary byproducts in the synthesis of this compound include:
-
1-benzyl-4-piperidinol: Formed from the direct reduction of the starting material, 1-benzyl-4-piperidone.
-
N,N-bis(1-benzylpiperidin-4-yl)amine (Dimer): A secondary amine formed through over-alkylation of the product with the starting imine.
-
N,N,N-tris(1-benzylpiperidin-4-yl)amine (Trimer): A tertiary amine resulting from further over-alkylation.
-
Unreacted 1-benzyl-4-piperidone: Incomplete reaction can leave the starting material as an impurity.
-
Intermediate Imine (1-benzyl-4-iminopiperidine): If the reduction step is not efficient, the intermediate imine may be present.
Q4: How can I purify the final product?
A4: Purification of this compound is commonly achieved through vacuum distillation. Another method involves converting the amine product to its dihydrochloride (B599025) salt, which can then be recrystallized from a solvent mixture like methanol/ethyl acetate (B1210297) or ethanol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reducing agent. 3. Acid-catalyzed decomposition of 1-benzyl-4-piperidone. | 1. Monitor the reaction progress using TLC or GC-MS to ensure completion. Consider extending the reaction time. 2. Use a milder, more selective reducing agent like sodium triacetoxyborohydride to prevent side reactions. 3. Avoid strongly acidic conditions. 1-benzyl-4-piperidone is known to be sensitive to acid. |
| Presence of 1-benzyl-4-piperidinol byproduct | The reducing agent is reducing the ketone starting material. | Use a reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride or sodium cyanoborohydride. If using a less selective agent like sodium borohydride, ensure the imine has sufficient time to form before adding the reducing agent. |
| Significant formation of over-alkylation byproducts (dimer and trimer) | The newly formed primary amine is reacting with the intermediate imine. | Use a large excess of the ammonia source to favor the formation of the primary amine. A two-step procedure, where the imine is formed first and then the reducing agent is added, may also help control over-alkylation. |
| Product is an oil instead of a solid | The product may be impure. This compound can be a colorless to pale yellow solid or an oily liquid depending on its purity.[1] | Purify the product using vacuum distillation or by converting it to its dihydrochloride salt and recrystallizing. |
| Difficulty in isolating the product | The product may be soluble in the aqueous layer during workup, especially if the pH is acidic. | Ensure the aqueous layer is basic (pH > 10) before extraction with an organic solvent to deprotonate the amine and increase its solubility in the organic phase. |
Byproduct Summary
| Compound | Structure | Molecular Weight ( g/mol ) | Potential Identification Method |
| This compound | C₁₂H₁₈N₂ | 190.28 | GC-MS, ¹H NMR, ¹³C NMR |
| 1-benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | GC-MS (different retention time from product), IR (strong C=O stretch) |
| 1-benzyl-4-piperidinol | C₁₂H₁₇NO | 191.27 | GC-MS, IR (O-H stretch) |
| N,N-bis(1-benzylpiperidin-4-yl)amine | C₂₄H₃₃N₃ | 375.54 | GC-MS (higher molecular weight peak) |
| N,N,N-tris(1-benzylpiperidin-4-yl)amine | C₃₆H₄₈N₄ | 544.80 | Mass Spectrometry (even higher molecular weight peak) |
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
Materials:
-
1-benzyl-4-piperidone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in a minimal amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: A logical troubleshooting workflow for the synthesis of this compound.
References
purification of 4-Amino-1-benzylpiperidine by distillation or chromatography.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-Amino-1-benzylpiperidine by distillation and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. It is a colorless to light yellow liquid with a characteristic amine-like odor.[1][2] Key properties are summarized in the table below.
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound is sensitive to air and absorbs carbon dioxide (CO2) from the atmosphere.[3][4] This can lead to the formation of carbonate salts, which can complicate purification and affect the purity of the final product. Therefore, it is recommended to handle and store the compound under an inert atmosphere, such as nitrogen.[3][4]
Q3: What are the common impurities found in crude this compound?
A3: The most common synthetic route to this compound is the reductive amination of 1-benzyl-4-piperidone.[1] Impurities can arise from this process and may include unreacted starting materials, byproducts of the reduction, and over-alkylation products.
Q4: Which purification method, distillation or chromatography, is generally preferred for this compound?
A4: Both vacuum distillation and column chromatography can be effective for purifying this compound. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. Vacuum distillation is often used for larger quantities and to remove non-volatile impurities.[3] Column chromatography provides higher resolution for separating closely related impurities.
Troubleshooting Guides
Distillation
Issue: The compound is darkening or decomposing during distillation.
-
Cause: this compound can be sensitive to high temperatures. Heating for prolonged periods, even under vacuum, can lead to decomposition.
-
Solution:
-
Ensure a sufficiently low vacuum is achieved to lower the boiling point.
-
Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.
-
Distill the compound as quickly as possible.
-
Consider a short-path distillation apparatus for smaller scales to minimize the time the compound spends at high temperatures.
-
Issue: The distillation is very slow or bumping occurs.
-
Cause: Inefficient heat transfer or improper boiling can lead to slow distillation or bumping.
-
Solution:
-
Use a magnetic stir bar or boiling chips to promote smooth boiling.
-
Ensure the distillation flask is appropriately sized for the volume of liquid.
-
Insulate the distillation column to maintain the temperature gradient.
-
Chromatography
Issue: The compound is showing significant peak tailing on a silica (B1680970) gel column.
-
Cause: As a basic amine, this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor peak shape and tailing.
-
Solution:
-
Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia, into the mobile phase (typically 0.1-2%). This will neutralize the acidic sites on the silica gel.
-
Use amine-functionalized silica: This type of stationary phase has aminopropyl groups bonded to the silica, which reduces the interaction with basic analytes.
-
Consider reversed-phase chromatography: If normal-phase chromatography remains problematic, reversed-phase HPLC or flash chromatography can be a suitable alternative.
-
Issue: I am not getting good separation between my product and a closely related impurity.
-
Cause: The mobile phase composition may not be optimal for resolving the compounds.
-
Solution:
-
Optimize the solvent system: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. A shallower gradient or isocratic elution with the optimal solvent mixture can improve resolution.
-
Try a different solvent system: If adjusting the solvent ratio is ineffective, consider using a different combination of solvents with different selectivities.
-
Reduce the column loading: Overloading the column can lead to band broadening and decreased resolution.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.28 g/mol |
| Boiling Point | 152 °C at 9.7 mmHg[2][4] |
| Density | 0.933 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.543[4] |
Table 2: Comparison of Purification Methods
| Parameter | Vacuum Distillation | Flash Column Chromatography |
| Principle | Separation based on boiling point differences under reduced pressure. | Separation based on differential adsorption to a solid phase and solubility in a mobile phase. |
| Typical Purity | >98% (depending on impurities) | >99% (depending on separation) |
| Typical Yield | 80-90% | 70-85% |
| Advantages | - Good for large-scale purification- Effective for removing non-volatile impurities- Relatively simple setup | - High resolution for separating closely related impurities- Amenable to a wide range of sample sizes- Can be automated |
| Disadvantages | - Potential for thermal degradation- Not effective for separating compounds with similar boiling points | - Can be time-consuming- Requires larger volumes of solvent- Potential for product loss on the column |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to the vacuum pump and slowly reduce the pressure to the desired level (e.g., ~10 mmHg).
-
Heating: Begin heating the distillation flask gently with a heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The main fraction should be collected around 152 °C at approximately 9.7 mmHg.[2][4]
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Storage: Transfer the purified product to a clean, dry container under an inert atmosphere (e.g., nitrogen) to prevent degradation.[3][4]
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the addition of ~1% triethylamine. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent. It is advisable to pre-treat the silica gel with the eluent containing the basic modifier.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. The progress of the separation can be monitored by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying and Storage: Dry the purified product under high vacuum to remove any residual solvent. Store the final product under an inert atmosphere.
Mandatory Visualization
References
Technical Support Center: Challenges in the Purification of Piperidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperidine-containing compounds. Below you will find detailed information on common issues encountered during purification, along with recommended solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are piperidine-containing compounds often challenging to purify by standard silica (B1680970) gel chromatography?
A1: The basicity of the piperidine (B6355638) nitrogen (pKa of the conjugate acid is ~11.2) is the primary cause of purification challenges on standard silica gel.[1] Silica gel has an acidic surface due to the presence of silanol (B1196071) groups (Si-OH). These acidic sites can interact strongly with the basic piperidine nitrogen, leading to several problems:
-
Irreversible Adsorption: The compound may bind so strongly to the column that it cannot be eluted, resulting in low or no recovery.
-
Peak Tailing: Slow and uneven interactions between the basic compound and acidic stationary phase can cause asymmetrical, broad, or tailing peaks in chromatography.[2]
-
On-Column Degradation: The acidic environment of the silica gel can sometimes cause degradation of sensitive piperidine-containing molecules.[2]
Q2: What are the most common impurities found in reactions involving piperidines?
A2: The nature of impurities is highly dependent on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: For instance, in the synthesis of piperidine from pyridine (B92270) via hydrogenation, residual pyridine is a common impurity.[3]
-
Byproducts from Side Reactions: The reduction of pyridine can sometimes lead to byproducts like 4,4'-bipyridine.[3]
-
Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis.[3]
-
Oxidation Products: Piperidines can be susceptible to oxidation, which often manifests as a yellow discoloration.[3]
-
Quaternary Ammonium (B1175870) Salts: Over-alkylation of the piperidine nitrogen can lead to the formation of quaternary ammonium salts, which are often highly water-soluble and can complicate purification.
Q3: When should I consider a purification technique other than flash chromatography?
A3: While flash chromatography is a versatile technique, alternative or complementary methods should be considered in the following scenarios:
-
High Polarity Compounds: For highly polar piperidine derivatives that show poor retention on reversed-phase columns and strong adsorption on normal-phase silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[4]
-
Thermally Stable, Volatile Compounds: Distillation is an effective method for purifying simple, thermally stable, and volatile piperidines.[3]
-
Crystalline Solids: If your target compound is a crystalline solid, recrystallization is a powerful and cost-effective technique for achieving high purity.[3] This can be particularly effective when combined with salt formation.
-
Complex Mixtures or Diastereomers: For complex mixtures or the separation of closely related diastereomers, preparative High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution.[5]
Troubleshooting Guide
Issue 1: Significant Peak Tailing in HPLC or Flash Chromatography
-
Q: My piperidine-containing compound shows severe peak tailing on a C18 or silica gel column. How can I improve the peak shape?
-
A: Peak tailing is typically due to secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the stationary phase.[6] Here are several strategies to mitigate this:
-
Add a Basic Modifier (Normal Phase): In normal-phase flash chromatography, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonium hydroxide (B78521) to the mobile phase (typically 0.1-2% v/v) can neutralize the acidic silanol sites, leading to improved peak shape.[7]
-
Use an Acidic Modifier (Reversed-Phase): In reversed-phase HPLC, adding an acidic modifier such as formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1% v/v) will protonate the piperidine nitrogen.[5] This creates a consistent positive charge on the molecule, which can lead to better peak shape.
-
Adjust Mobile Phase pH: For reversed-phase HPLC, adjusting the mobile phase pH to be approximately 2 pH units above the pKa of the piperidine derivative can deionize the compound, leading to better retention and peak shape.[8]
-
Use an Alternative Stationary Phase: Consider using an amino-propylated silica gel column for normal-phase chromatography. The basic surface of this stationary phase can repel the basic compound, leading to improved chromatography.[7] For HPLC, modern, highly end-capped columns are designed to minimize silanol interactions.[2]
-
-
Issue 2: Low or No Recovery of the Compound from a Silica Gel Column
-
Q: I loaded my piperidine-containing compound onto a silica gel column, but I am getting very low or no recovery. What is happening?
-
A: This is likely due to strong, irreversible adsorption of your basic compound to the acidic silica gel.
-
Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a basic additive like 1-2% triethylamine. This will help to neutralize the most acidic sites on the silica.[2]
-
Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina (B75360) as an alternative to silica gel.[9]
-
Employ Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography or HPLC is often a better choice as it avoids the strong acid-base interactions seen with silica gel.[10]
-
-
Issue 3: Difficulty Separating Piperidine from Pyridine
-
Q: I am trying to purify piperidine that is contaminated with pyridine, but they co-elute during chromatography and are difficult to separate by distillation. What should I do?
-
A: Piperidine and pyridine can be challenging to separate due to their similar properties. A highly effective method is purification via salt formation.
-
Selective Salt Formation: Piperidine readily reacts with carbon dioxide to form a solid piperidine carbonate salt, while pyridine does not.[11] By bubbling CO2 through a solution of the mixture in an organic solvent, the piperidine can be selectively precipitated and then filtered off. The free base can then be regenerated by treatment with a strong base like NaOH.[11]
-
-
Issue 4: The Purified Piperidine Compound is a Yellow Oil/Solid
-
Q: After purification, my piperidine derivative is a yellow color. What is the cause, and is it a problem?
-
A: A yellow discoloration in piperidines is often due to the presence of oxidation products.[3] While this may not interfere with all applications, it is an indication of impurity.
-
Purification by Distillation or Recrystallization: For simple piperidines, distillation can remove colored impurities.[11] If the compound is a solid, recrystallization can be very effective.
-
Preventative Measures: To prevent further oxidation, store purified piperidine-containing compounds under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[11]
-
-
Quantitative Data Summary
The following tables provide quantitative data to aid in the development of purification methods for piperidine-containing compounds.
Table 1: pKa Values of Piperidine and Related Structures
| Compound/Functional Group | pKa of Conjugate Acid | Reference(s) |
|---|---|---|
| Piperidine | 11.1 - 11.2 | [1][] |
| 3-Fluoropiperidine | 9.64 | [13] |
| 3,3-Difluoropiperidine | 7.14 | [13] |
| Nipecotic Acid (Piperidine-3-carboxylic acid) | 3.88 (Predicted) | [14] |
| N-Methylpiperidine | ~10.4 | |
Table 2: Common Mobile Phase Modifiers and Their Effects in Chromatography
| Modifier | Chromatography Mode | Typical Concentration | Primary Effect | Reference(s) |
|---|---|---|---|---|
| Triethylamine (TEA) | Normal Phase | 0.1 - 2% (v/v) | Reduces peak tailing by masking acidic silanol sites. | [7] |
| Ammonium Hydroxide | Normal Phase | 1-2% of a 25% NH3 solution in water | Similar to TEA, effective for highly polar basic compounds. | [9] |
| Formic Acid (FA) | Reversed-Phase | 0.1% (v/v) | Protonates basic analytes, leading to improved peak shape. | [5] |
| Trifluoroacetic Acid (TFA) | Reversed-Phase | 0.1% (v/v) | Stronger ion-pairing agent than FA, can improve retention and peak shape but can be difficult to remove from the final product. |[5] |
Table 3: Typical Recovery Rates for Purification Methods
| Purification Method | Typical Recovery Rate | Notes | Reference(s) |
|---|---|---|---|
| Flash Chromatography (with modifier) | >85% | Highly dependent on the separation and compound stability. | [15] |
| Preparative HPLC | >90% | Can be lower for complex separations or when isolating minor components. | [16] |
| Recrystallization | 70-95% | Highly dependent on the solubility profile of the compound. | [17] |
| Purification via Salt Formation | >90% | Generally a high-yielding method for suitable compounds. |[18] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative (Normal Phase)
This protocol is suitable for the purification of moderately polar, basic piperidine-containing compounds.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol).
-
To counteract the basicity of the compound, add 1% triethylamine to the eluent.[3]
-
The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[2]
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Wet pack the column with the slurry, ensuring a level and compact bed.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for compounds with poor solubility in the mobile phase, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[19]
-
-
Elution and Fraction Collection:
-
Begin eluting the sample through the column with the mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol (B129727) in a dichloromethane/methanol system).
-
Collect fractions of a suitable volume.[20]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[21]
-
Protocol 2: Preparative Reversed-Phase HPLC
This protocol is ideal for achieving high purity of piperidine-containing compounds, especially for complex mixtures or final purification steps.
-
Analytical Method Development:
-
Before scaling up, develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm).
-
A typical mobile phase system is:
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA)
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA)[5]
-
-
Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions for your compound.
-
Optimize the gradient to achieve good separation between your target compound and any impurities.
-
-
Sample Preparation:
-
Preparative Run:
-
Equilibrate the preparative C18 column with the initial mobile phase composition for at least 5-10 column volumes.
-
Inject the filtered sample onto the column.
-
Run a focused gradient based on your analytical separation. For example, if the compound eluted at 40% B in the analytical run, a preparative gradient might run from 30% to 50% B over 30-40 minutes.[5]
-
-
Fraction Collection and Processing:
-
Collect fractions corresponding to the main product peak, guided by the UV detector signal.
-
Confirm the purity of the collected fractions using analytical LC-MS.
-
Pool the fractions with the desired purity (>98%) and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final product, typically as a formic acid or TFA salt.[5]
-
Protocol 3: Purification via Salt Formation and Recrystallization
This method is highly effective for separating piperidine from less basic impurities like pyridine.
-
Salt Formation:
-
Dissolve the impure piperidine-containing compound in a suitable organic solvent such as xylene. Add a small amount of water to the mixture.[11]
-
Bubble carbon dioxide (CO2) gas through the stirred solution. An exothermic reaction will occur, and the solid piperidine carbonate salt will precipitate. Pyridine will remain in the solution.[11]
-
Cool the mixture to between 10°C and 20°C to ensure complete precipitation.[11]
-
Filter the solid piperidine carbonate from the solution and wash it with a small amount of cold solvent.
-
-
Liberation of the Free Base:
-
Suspend the filtered piperidine carbonate in water.
-
Add a strong base, such as aqueous sodium hydroxide (NaOH), to the suspension with stirring until the salt has completely dissolved and the free piperidine has been liberated.[11]
-
-
Extraction and Final Purification:
-
Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane.
-
Dry the organic extract over a suitable drying agent (e.g., solid KOH or anhydrous MgSO4).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified piperidine.[11]
-
If the product is a solid, it can be further purified by recrystallization.
-
Visual Guides
References
- 1. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. krishgenbiosystems.com [krishgenbiosystems.com]
- 16. lcms.cz [lcms.cz]
- 17. benchchem.com [benchchem.com]
- 18. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. orgsyn.org [orgsyn.org]
- 21. solubilityofthings.com [solubilityofthings.com]
preventing side reactions during the synthesis of 4-Amino-1-benzylpiperidine derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Amino-1-benzylpiperidine derivatives. Our goal is to help you prevent and troubleshoot side reactions to improve yield, purity, and overall success of your experiments.
Troubleshooting Guides
This section provides detailed guidance on how to identify, prevent, and resolve common side reactions encountered during the synthesis of this compound and its derivatives.
Issue 1: Over-alkylation leading to di- and tri-substituted products.
Over-alkylation is a frequent side reaction, particularly during the N-alkylation of the 4-amino group, resulting in the formation of undesired N,N-dibenzyl or other di-substituted products. This occurs because the newly formed secondary amine can be more nucleophilic than the starting primary amine.
Troubleshooting Workflow for Over-alkylation
Caption: Troubleshooting workflow for over-alkylation side reactions.
Quantitative Data on Stoichiometry Control:
| Amine to Alkyl Halide Ratio | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Reference |
| 1 : 1.1 | ~70-80% | ~15-25% | [1] |
| 1.5 : 1 | >90% | <10% | [1] |
| 2 : 1 | >95% | <5% | [1] |
Experimental Protocol: Selective Mono-N-benzylation of 4-Aminopiperidine using a Protecting Group Strategy [2]
-
Protection of the Primary Amine:
-
Dissolve 4-aminomethylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (B128534) (1.1 eq).
-
Slowly add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.05 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the Boc-protected 4-aminomethylpiperidine.
-
-
N-Alkylation of the Piperidine (B6355638) Nitrogen:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add benzyl (B1604629) bromide (1.1 eq) and stir at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction to isolate the N-benzylated, Boc-protected product.
-
-
Deprotection:
-
Remove the Boc group using standard acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the desired mono-N-benzylated product.
-
Issue 2: Formation of Byproducts during Reductive Amination.
Reductive amination of 1-benzyl-4-piperidone is a common route for synthesizing this compound derivatives. However, side reactions can occur depending on the choice of reducing agent and reaction conditions.
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting decision tree for reductive amination.
Comparative Data of Reducing Agents for Reductive Amination of 1-Benzyl-4-piperidone:
| Reducing Agent | Procedure | Typical Yield of Desired Amine (%) | Common Side Products | Reference |
| Sodium Borohydride (NaBH₄) | Two-step (imine formation then reduction) | 70-85% | Reduction of starting ketone to alcohol | [3] |
| Sodium Cyanoborohydride (NaBH₃CN) | One-pot | 80-90% | Toxic cyanide byproducts | [2] |
| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | One-pot | 85-95% | Minimal, cleaner reaction profile | [2] |
Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride [2]
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.
-
For less reactive amines or ketones, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the initial mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a quaternary ammonium (B1175870) salt as a major byproduct during N-alkylation. How can I prevent this?
A1: The formation of a quaternary ammonium salt is due to over-alkylation. To prevent this, you can:
-
Control Stoichiometry: Use a slight excess of the piperidine derivative relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step.
-
Use a Hindered Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).
Q2: My reductive amination reaction is giving a low yield, and I see a significant amount of the corresponding alcohol of my starting ketone. What is the issue?
A2: This indicates that your reducing agent is too strong and is reducing the starting ketone before it can form the imine. To resolve this:
-
Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive and selectively reduces the iminium ion over the ketone.[3]
-
Perform a Two-Step Reaction: First, allow the imine to form completely (you can monitor this by TLC or NMR) and then add a stronger reducing agent like sodium borohydride.[3]
Q3: How can I selectively N-alkylate the piperidine nitrogen in the presence of the 4-amino group?
A3: The secondary amine of the piperidine ring is generally more nucleophilic than the primary 4-amino group. However, for complete selectivity, a protecting group strategy is recommended:
-
Protect the 4-amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[2]
-
Perform the N-alkylation on the piperidine nitrogen.
-
Deprotect the 4-amino group under appropriate conditions.
Q4: What is the best way to purify my this compound derivative from over-alkylated byproducts?
A4: Column chromatography on silica (B1680970) gel is a common and effective method. Due to the basic nature of piperidine derivatives, which can cause tailing on silica gel, it is advisable to add a small amount of a basic modifier to the eluent. A common practice is to add 0.1-1% triethylamine to the solvent system.
Q5: I am having trouble with imine formation, especially with a sterically hindered ketone. What can I do?
A5: Imine formation is an equilibrium process and can be slow with hindered ketones. To drive the reaction forward:
-
Remove Water: Use a Dean-Stark trap to azeotropically remove the water formed during the reaction, or add a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves.
-
Use a Catalyst: A catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid, can accelerate imine formation. The optimal pH is typically between 4 and 5.
-
Increase Temperature: Heating the reaction mixture can help overcome the activation energy for imine formation.[4]
References
improving the efficiency of reductive amination for 4-Amino-1-benzylpiperidine synthesis
Welcome to the technical support center for the synthesis of 4-Amino-1-benzylpiperidine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reductive amination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and efficient method is the one-pot reductive amination of 1-benzyl-4-piperidone.[1] This reaction involves the formation of an imine or iminium ion intermediate from the ketone and an ammonia (B1221849) source, which is then reduced in situ by a selective hydride agent to yield the desired primary amine.[1]
Q2: What are the recommended reducing agents for this transformation?
A2: Several reducing agents can be used, with the choice depending on reaction conditions and scale. The most common are:
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Often the preferred reagent due to its mildness and high selectivity for the iminium ion over the ketone, minimizing side reactions.[1] It is typically used in solvents like dichloroethane (DCE) or dichloromethane (B109758) (DCM).[2]
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, effective under mildly acidic conditions (pH 4-5), which favors imine formation.[3] It is compatible with protic solvents like methanol (B129727) (MeOH).[2]
-
Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Pd/C) and is considered a green and atom-efficient approach.[4]
Q3: What are the most common side reactions and impurities?
A3: The primary side reaction is the reduction of the starting ketone, 1-benzyl-4-piperidone, to the corresponding alcohol, 1-benzylpiperidin-4-ol. This occurs when the reducing agent is not selective enough (e.g., sodium borohydride (B1222165) added too early).[1][3] Another potential issue is the presence of unreacted starting material in the final product.
Q4: How should the final product be purified and stored?
A4: this compound is typically a colorless to light yellow liquid or oily solid.[5] It is sensitive to air and can absorb carbon dioxide (CO₂).[6] Purification is commonly achieved through vacuum distillation.[6] For storage, it should be kept under an inert atmosphere (like nitrogen) in a dark place at room temperature.[6] Alternatively, it can be converted to its dihydrochloride (B599025) salt and recrystallized from solvents like methanol/ethyl acetate (B1210297) or ethanol.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inefficient Imine Formation | For less reactive ketones, the addition of a catalytic amount of a weak acid, such as acetic acid (0.05-0.1 eq), can help catalyze the formation of the iminium ion intermediate.[1] |
| Decomposition of Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive.[2] Ensure all glassware is dry and use anhydrous solvents. |
| Incorrect pH | When using sodium cyanoborohydride (NaBH₃CN), the reaction is most efficient under mildly acidic conditions (pH 4-5) to promote imine formation without significantly degrading the hydride agent.[3] |
| Premature Addition of a Strong Reducing Agent | If using a less selective agent like sodium borohydride (NaBH₄), ensure sufficient time is allowed for the imine to form before adding the reducing agent to prevent reduction of the starting ketone.[1][2] |
Problem 2: Significant Amount of 1-benzylpiperidin-4-ol Byproduct
| Possible Cause | Recommended Solution |
| Reducing Agent is Too Reactive | The hydride agent is reducing the starting ketone faster than the iminium ion. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3] |
| Incorrect Order of Addition | When using sodium borohydride (NaBH₄), the ketone and amine must be allowed to stir together to form the imine intermediate before the reducing agent is introduced.[2] |
Problem 3: Product is Difficult to Isolate and Purify
| Possible Cause | Recommended Solution |
| Product is an Oily Liquid | The product can be an oil, making handling difficult.[5] If standard column chromatography is challenging, consider purification via vacuum distillation.[6] |
| Product Degradation | The product is air-sensitive and absorbs CO₂.[6] Perform the workup and purification quickly and store the final product under an inert nitrogen or argon atmosphere.[6] |
| Emulsion During Workup | During the aqueous workup, emulsions can form. To break them, add brine (saturated NaCl solution) and allow the mixture to stand. |
| Complex Mixture | If the crude product is a complex mixture, consider converting the amine product to its dihydrochloride salt, which can be isolated and purified by recrystallization. The free base can be regenerated afterward if needed.[6] |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF[2] | High selectivity for imines/iminium ions; mild conditions; often used in one-pot procedures.[1][3] | Moisture-sensitive; not compatible with protic solvents like methanol.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol[2] | Not water-sensitive; effective at controlled pH (4-5).[2][3] | Toxic cyanide byproduct; Lewis acids may be needed for less reactive substrates.[2] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol[2] | Inexpensive and readily available. | Can reduce aldehydes and ketones; requires careful, timed addition after imine formation.[2] |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | Green and atom-efficient; scalable.[4] | Requires specialized pressure equipment; catalyst may be pyrophoric. |
Experimental Protocols & Workflows
Workflow for Reductive Amination
Caption: General experimental workflow for reductive amination.
Protocol 1: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is adapted from standard procedures for reductive amination.[1]
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) and ammonium (B1175870) acetate (1.5-2.0 eq) in anhydrous dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12 to 24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield this compound.[1][6]
Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is based on established methods for reductive amination with NaBH₃CN.[3][5]
-
Reaction Setup: Dissolve 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (1.5-2.0 eq) in methanol (MeOH).
-
pH Adjustment: Adjust the pH of the solution to between 4 and 5 using glacial acetic acid.
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 24 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and basify with a 2M NaOH solution to pH > 10.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by vacuum distillation.[6]
Potential Reaction Pathways and Side Products
Caption: Desired vs. potential side reaction pathways.
References
troubleshooting low yield in N-alkylation of 4-Amino-1-benzylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 4-Amino-1-benzylpiperidine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this synthesis, particularly the challenge of low product yield.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the N-alkylation of this compound in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows a low conversion of this compound. What are the potential causes and how can I improve the conversion rate?
A: Low conversion can stem from several factors related to your reagents and reaction conditions.
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The general order of reactivity for SN2 reactions is R-I > R-OTf > R-Br > R-Cl. If you are using a less reactive alkyl halide, such as an alkyl chloride, the reaction will likely be slower and may require more forcing conditions.
-
Solution: Consider switching to a more reactive alkylating agent like an alkyl bromide or iodide. If this is not feasible, increasing the reaction temperature can help overcome the activation energy barrier. The addition of a catalytic amount of sodium or potassium iodide can also be effective when using alkyl chlorides or bromides.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for the reaction's success. An insoluble or overly weak base can lead to a stalled reaction.
-
Solution: Ensure your base is soluble in the chosen solvent. For instance, when using potassium carbonate (K₂CO₃), a polar aprotic solvent like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) is preferable to less polar options. For less reactive systems, a stronger base such as sodium hydride (NaH) might be necessary, which requires strictly anhydrous conditions. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can also be effective.[1]
-
-
Steric Hindrance: Significant steric bulk on either the this compound or the alkylating agent can impede the reaction rate.
-
Solution: Increasing the reaction temperature and extending the reaction time can help overcome steric barriers. Utilizing a high-boiling point solvent like DMF or DMSO can facilitate higher reaction temperatures.
-
Issue 2: Poor Selectivity and Over-alkylation
Q: My reaction is producing a mixture of mono-, di-, and potentially tri-alkylated products, leading to a low yield of the desired mono-alkylated product. How can I improve selectivity?
A: Over-alkylation is a common challenge in the N-alkylation of primary amines because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[2][3]
-
Control Stoichiometry: The most direct method to minimize over-alkylation is to control the stoichiometry of your reactants.
-
Solution: Use the primary amine (this compound) in slight excess relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter and react with the starting material.
-
-
Slow Addition of Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction can favor mono-alkylation.
-
Solution: Add the alkylating agent slowly to the reaction mixture using a syringe pump over several hours.[1]
-
-
Choice of Base: Certain bases can promote mono-alkylation.
-
Solution: The use of cesium bases, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), has been shown to be highly effective in promoting selective mono-N-alkylation of primary amines.[2][3]
-
-
Alternative Reaction: Reductive Amination: This method is often superior for achieving controlled mono-alkylation and avoids the issue of over-alkylation.[4][5]
-
Solution: React this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][6][7] This forms the desired N-alkylated product in a more controlled manner.
-
Issue 3: Side Reaction at the Tertiary Piperidine (B6355638) Nitrogen
Q: I am concerned about the possibility of the alkylating agent reacting with the tertiary nitrogen of the benzylpiperidine ring. How can I prevent this?
A: While the tertiary amine is less nucleophilic than the primary amine, quaternization at the piperidine nitrogen can occur, especially with highly reactive alkylating agents or under forcing conditions.
-
Reaction Conditions: Milder reaction conditions can favor alkylation at the more nucleophilic primary amine.
-
Solution: Conduct the reaction at room temperature or with gentle heating. Avoid excessively high temperatures and prolonged reaction times.
-
-
Reductive Amination: This method is specific to the primary amine reacting with a carbonyl compound and will not affect the tertiary piperidine nitrogen.
-
Solution: Employ a reductive amination protocol as the preferred method for N-alkylation of the primary amino group.
-
Issue 4: Difficulty in Product Purification
Q: I am having trouble separating my desired N-alkylated product from the starting material and over-alkylated byproducts. What purification strategies can I use?
A: The similar basicity and polarity of the starting material and the various alkylated products can make purification challenging.
-
Chromatography: Column chromatography is a standard method for separation.
-
Solution: Use a silica (B1680970) gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane/ethyl acetate (B1210297) gradient, followed by the addition of triethylamine (B128534) or methanol (B129727) to the mobile phase to improve the elution of basic amines).
-
-
Acid-Base Extraction: This technique can sometimes help in separating amines with different basicities, although it may be less effective in this specific case.
-
Protection-Deprotection Strategy: If direct alkylation proves difficult to control and purify, a protection strategy can be employed for a more defined synthesis route.
-
Solution: Protect the primary amine with a suitable protecting group (e.g., Boc), followed by the desired chemical transformations, and then deprotection.[4]
-
Experimental Protocols
Protocol 1: Direct N-Mono-alkylation using a Cesium Base
This protocol is adapted from methods for the selective mono-N-alkylation of primary amines.[2][3]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Add cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the alkyl halide.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is a general method for the reductive amination of primary amines.[5][7][8]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours. Acetic acid can be added as a catalyst.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of N-Alkylation Methods for Primary Amines
| Method | Key Reagents | Typical Solvent | Temperature | Key Advantages | Common Issues |
| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, DIPEA) | ACN, DMF | Room Temp. to Reflux | Simple procedure | Over-alkylation, low selectivity |
| Selective Mono-alkylation | Alkyl Halide, Cesium Base (e.g., Cs₂CO₃) | DMF, DMSO | Room Temp. | High selectivity for mono-alkylation | Higher cost of cesium bases |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | DCM, DCE | Room Temp. | Excellent selectivity, avoids over-alkylation | Requires a carbonyl compound |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 3. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
storage and stability issues of 4-Amino-1-benzylpiperidine.
Technical Support Center: 4-Amino-1-benzylpiperidine
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in addressing common storage and stability issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter with this compound.
Issue 1: The compound has changed color from colorless/light yellow to yellow/brown.
-
Question: My this compound, which was initially a clear, colorless to light yellow liquid, has turned yellow or brown. What could be the cause, and is it still usable?
-
Answer: A color change to yellow or brown is a common indicator of degradation. This is often due to oxidation from exposure to air.[1] While the compound may not be completely degraded, its purity is compromised. For sensitive applications requiring high purity, it is recommended to use a fresh, uncolored batch. For less sensitive applications, the material should be tested for purity before use.
Issue 2: Precipitation or crystal formation in the liquid.
-
Question: I've observed solid particles or crystals forming in my liquid this compound. What should I do?
-
Answer: this compound can exist as a solid or an oily liquid at room temperature.[1] If the product was stored at a low temperature (e.g., 2-8°C), the solidification is likely due to freezing and not necessarily degradation. Gently warming the container to room temperature should redissolve the solid. However, if precipitation is observed after prolonged storage at room temperature, it could be due to the formation of degradation products or reaction with atmospheric carbon dioxide.[1][2] In this case, the purity of the compound should be verified.
Issue 3: Inconsistent experimental results.
-
Question: I am seeing variability and inconsistent results in my experiments using this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent results are a strong indication that the purity of your this compound has been compromised. Degradation can lead to a lower effective concentration of the desired compound and the presence of impurities that may interfere with your reaction. It is crucial to use a fresh vial or repurify the existing stock if you suspect degradation.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for this compound?
-
Why is an inert atmosphere important for storage?
-
Is this compound hygroscopic?
-
While not explicitly stated as highly hygroscopic in all sources, amines, in general, can be sensitive to moisture. Storing it in a dry environment is a standard best practice for maintaining its integrity.
-
Stability and Degradation
-
What is the typical shelf life of this compound?
-
When stored under the recommended conditions (cool, dry, inert atmosphere), it is generally stable.[1][3] However, the exact shelf life can vary by supplier and purity. Always refer to the manufacturer's certificate of analysis and expiration date. A related compound, 4-Anilino-1-benzylpiperidine, is reported to be stable for at least 5 years when stored at -20°C.[4]
-
-
What are the likely degradation pathways?
-
The primary degradation pathways are likely oxidation of the amino group upon exposure to air and reaction with atmospheric CO2. Incompatible materials such as strong acids and strong oxidizing agents can also cause decomposition.[3]
-
-
What are the hazardous decomposition products?
-
Under normal storage conditions, hazardous decomposition is not expected. However, in case of fire, thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3]
-
Data Presentation
Table 1: Recommended Storage Conditions and Known Incompatibilities
| Parameter | Recommendation/Information | Source |
| Storage Temperature | 2-8°C for long-term storage; Room temperature for short-term. | [1] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | [1][2] |
| Container | Tightly closed container. | [3] |
| Environment | Cool, dry, and well-ventilated area. | [3] |
| Light | Protect from light. | |
| Air Sensitivity | Yes, prone to oxidation. | [1] |
| CO2 Sensitivity | Yes, absorbs CO2. | [2] |
| Incompatible Materials | Strong acids, Strong oxidizing agents. | [3] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential impurities.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Dilute the stock solution to a final concentration of approximately 100 µg/mL with the same solvent.
-
-
GC-MS Parameters (Example):
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Identify potential impurities by comparing their mass spectra to a library (e.g., NIST) and known potential degradation products.
-
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for quantifying the purity of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Dilute to a working concentration of approximately 100 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid or triethylamine (B128534) as a modifier to improve peak shape) in an isocratic or gradient elution. A starting point could be 60:40 Acetonitrile:Water (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of approximately 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the area percentage of the main peak to assess purity.
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentration.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Caption: Logical flow of the FAQ section.
References
managing impurities in 4-Amino-1-benzylpiperidine starting material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1-benzylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound starting material?
The most common impurities in this compound, which is typically synthesized via reductive amination of 1-benzyl-4-piperidone, can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Material: 1-benzyl-4-piperidone may remain if the reaction does not go to completion.
-
Intermediates: Iminium ion intermediates formed during the reaction may persist in small quantities.
-
By-products: Side reactions can lead to the formation of impurities such as N-benzyl-4-(benzylamino)piperidine, which is a dimer formed from the reaction of the product with the starting imine.
-
-
Degradation Products:
Q2: How can I detect and quantify impurities in my this compound sample?
Several analytical techniques can be employed for the detection and quantification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting unreacted starting materials and by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of this compound. Since the benzyl (B1604629) group provides a chromophore, direct UV detection is possible. For impurities lacking a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main compound and any significant impurities present.
Q3: What are the recommended storage conditions for this compound to minimize impurity formation?
To maintain the purity of this compound, it is crucial to store it under an inert atmosphere, such as nitrogen (N₂).[1][2] This prevents the absorption of atmospheric CO₂, a common cause of degradation. It should also be stored in a cool, dry place away from light.
Troubleshooting Guides
Issue 1: Low Purity of Synthesized this compound
Problem: The purity of the synthesized this compound is lower than expected after the reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure all the starting material (1-benzyl-4-piperidone) is consumed. If the reaction is sluggish, consider optimizing reaction time, temperature, or the amount of reducing agent. |
| Side Reactions | The formation of by-products like N-benzyl-4-(benzylamino)piperidine can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of the ammonia (B1221849) source can favor the formation of the primary amine. |
| Suboptimal Reducing Agent | The choice and quality of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) can impact the reaction efficiency and impurity profile. Ensure the reducing agent is fresh and added under appropriate conditions. |
| Moisture in the Reaction | Reductive amination reactions are often sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to minimize side reactions. |
Issue 2: Presence of a High Boiling Point Impurity
Problem: An unknown impurity with a high boiling point is detected in the final product.
Possible Cause and Identification:
This is often indicative of the formation of the dimer by-product, N-benzyl-4-(benzylamino)piperidine.
-
Identification:
-
GC-MS Analysis: Compare the mass spectrum of the impurity peak with the expected fragmentation pattern of N-benzyl-4-(benzylamino)piperidine.
-
LC-MS Analysis: Determine the molecular weight of the impurity to confirm if it corresponds to the dimer.
-
Solution:
-
Purification:
-
Vacuum Distillation: Careful fractional vacuum distillation can separate this compound from the higher-boiling dimer.
-
Column Chromatography: For smaller scales, silica (B1680970) gel column chromatography can be an effective purification method.
-
Issue 3: Product Degradation During Storage
Problem: The purity of this compound decreases over time during storage.
Possible Cause and Prevention:
The primary cause is the absorption of atmospheric CO₂.
-
Prevention:
-
Inert Atmosphere: Always store the compound under a blanket of nitrogen or argon.
-
Proper Sealing: Use well-sealed containers with septa or store in an inert atmosphere glovebox.
-
Formation of Salt: For long-term storage, consider converting the free base to its more stable dihydrochloride (B599025) salt.[1][2]
-
Experimental Protocols
Protocol 1: Purity Analysis by HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: A typical gradient might start at 10% B and increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended to minimize product loss. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Slowly and carefully apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 279-281 °C.[3]
-
It is advisable to collect a small forerun fraction to remove any lower-boiling impurities.
-
After distillation, backfill the apparatus with an inert gas like nitrogen before exposing the purified product to the atmosphere.
-
Protocol 3: Preparation and Recrystallization of this compound Dihydrochloride
-
Salt Formation:
-
Dissolve the purified this compound free base in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.
-
-
Recrystallization:
-
Collect the precipitated dihydrochloride salt by filtration.
-
Dissolve the crude salt in a minimal amount of hot methanol or ethanol.
-
Add a less polar co-solvent like ethyl acetate (B1210297) (EtOAc) or diethyl ether (Et₂O) dropwise until the solution becomes slightly cloudy.[1][2]
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Structure | Typical Analytical Method for Identification |
| 1-benzyl-4-piperidone | C₁₂H₁₅NO | GC-MS, HPLC-UV |
| N-benzyl-4-(benzylamino)piperidine | C₂₄H₂₈N₂ | GC-MS, LC-MS |
| Carbamate Adduct | - | FT-IR (broad N-H stretch), LC-MS |
Table 2: Comparison of Purification Methods
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | >98% | Effective for removing non-volatile and high-boiling impurities. Scalable. | Requires specialized equipment. Potential for thermal degradation if not controlled properly. |
| Recrystallization (as dihydrochloride salt) | >99% | Highly effective for achieving high purity. Removes a wide range of impurities. Product is more stable for storage. | Multi-step process (salt formation then recrystallization). Potential for product loss. |
Visualizations
Caption: Workflow for Synthesis, Purification, and Analysis of this compound.
Caption: Troubleshooting Logic for Low Purity of this compound.
References
overcoming solubility problems in reactions with 4-Amino-1-benzylpiperidine
Technical Support Center: 4-Amino-1-benzylpiperidine
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on overcoming common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an organic compound that typically appears as a colorless to pale yellow liquid or a white to off-white solid.[1][2] It exhibits moderate to good solubility in polar organic solvents such as ethanol, methanol, dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1][2][3] Its solubility in water is limited (approximately 10 g/L), but can be significantly increased by forming a salt under acidic conditions.[1][4] It is generally immiscible in non-polar solvents.[2]
Q2: I'm observing unreacted starting material in my reaction. Could this be a solubility issue?
A2: Yes, incomplete dissolution of this compound is a common reason for slow or incomplete reactions. If you observe solid material that does not dissolve as the reaction progresses, or if your reaction yields are consistently low, poor solubility of the starting material in the chosen solvent system is a likely cause.
Q3: How does pH affect the solubility of this compound?
A3: As an amine, the solubility of this compound is highly dependent on pH. In acidic solutions, the amino group becomes protonated, forming an ammonium (B1175870) salt. This salt is significantly more polar and, therefore, more soluble in aqueous and other polar protic solvents.[5] Conversely, under basic conditions, it will be in its free base form, which is more soluble in organic solvents.[5]
Q4: Can I use heat to improve solubility?
A4: Gently warming the reaction mixture can be an effective method to increase the solubility of this compound and help initiate a reaction.[6] However, it is crucial to monitor the temperature carefully. Excessive heat can lead to side reactions, degradation of the compound, or unwanted byproducts. Always run a small-scale test reaction to determine the optimal temperature that improves solubility without compromising the reaction's integrity.
Q5: My reaction requires anhydrous or non-polar conditions where this compound is poorly soluble. What are my options?
A5: This is a common challenge. The recommended approach is to use a co-solvent.[6] You can dissolve the this compound in a minimal amount of a compatible, anhydrous, polar aprotic solvent in which it is highly soluble (e.g., anhydrous DMF or DMSO). This concentrated solution is then added to the main reaction vessel containing the non-polar solvent. This technique keeps the overall polarity of the reaction medium low while ensuring the amine is available to react.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to diagnosing and solving solubility problems with this compound.
Initial Assessment
-
Visual Inspection: Is there visible solid material in your reaction flask that fails to dissolve over time?
-
Reaction Progress: Is the reaction sluggish, incomplete, or failing to start?
-
Solvent Choice: Are you using a solvent in which this compound has known low solubility (e.g., hexanes, toluene)?
If you answered yes to any of these questions, proceed with the following troubleshooting steps.
Solubility Data Summary
The following table summarizes the solubility of this compound in various common laboratory solvents. Use this data to guide your initial solvent selection.
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | 10 g/L (pH dependent) | [1][4] |
| Methanol (MeOH) | Polar Protic | Soluble | [1] |
| Ethanol (EtOH) | Polar Protic | Soluble | [1][2] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | [1][2] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | [1] |
| Toluene | Non-Polar | Sparingly Soluble | N/A |
| Hexanes | Non-Polar | Immiscible/Insoluble | [2] |
Note: "N/A" indicates that specific quantitative data was not found in the search results, but solubility is inferred from general chemical principles.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps determine an appropriate solvent or co-solvent system for your reaction.
-
Preparation: Add approximately 10 mg of this compound to a small vial.
-
Solvent Addition: Add the primary reaction solvent dropwise (e.g., 100 µL at a time) and vortex or stir after each addition.
-
Observation: Observe if the solid dissolves completely. Note the approximate volume of solvent required.
-
Co-Solvent Test: If the solid does not dissolve in a reasonable volume (e.g., 1-2 mL) of the primary solvent, take a new 10 mg sample. Add a minimal amount of a co-solvent (e.g., 20-50 µL of DMSO) to dissolve the solid first.
-
Admixture: Slowly add the primary reaction solvent to the co-solvent solution. Observe for any precipitation. If the solution remains clear, this co-solvent system is likely viable for your reaction.
-
Control Reaction: Always run a control reaction with the chosen co-solvent to ensure it does not interfere with the reaction chemistry.
Protocol 2: Utilizing pH Modification for Aqueous Solubility
This protocol is for reactions conducted in aqueous or protic media where the salt form of the amine is required.
-
Suspension: Suspend the measured amount of this compound in the desired volume of water or protic solvent.
-
Acidification: Slowly add a 1M solution of a suitable acid (e.g., HCl) dropwise while stirring vigorously.
-
Dissolution: Continue adding the acid until all the solid material has dissolved and the solution becomes clear. The pH of the solution should typically be below 4.[6]
-
Verification: Check the pH of the final solution to ensure it is within the desired range for your reaction.
-
Reaction Initiation: Proceed with the addition of other reagents. Note that the reaction will now contain the hydrochloride salt of the amine.
Visualizations of Key Concepts
pH Effect on Solubility
The ionization state of this compound is crucial for its solubility in aqueous media.
Caption: Relationship between pH, ionization state, and solubility.
Co-Solvent Strategy Workflow
This diagram illustrates the logic of using a co-solvent to overcome solubility issues in non-polar reaction media.
Caption: Workflow for the co-solvent addition method.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methodologies for the characterization of 4-Amino-1-benzylpiperidine, a critical intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and quality of this compound in research, development, and quality control settings. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR) for the analysis of this compound.
Comparison of Analytical Techniques
The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity profiling, or structural confirmation. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.
Quantitative Performance
The following tables summarize the typical validation parameters for HPLC and GC-MS methods, based on data from structurally related piperidine (B6355638) and benzylpiperazine compounds. These values provide a benchmark for what can be expected when developing and validating methods for this compound.
Table 1: Comparison of HPLC Method Performance for Related Piperidine Analogs
| Validation Parameter | Piperidine (RP-HPLC-UV with Derivatization) | 4-Aminopiperidine Derivative (LC-MS) |
| Linearity Range | 0.44 - 53.33 µg/mL | 0.03 - 0.40 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99[1] |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.010 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.44 µg/mL | Not Specified |
| Accuracy (Recovery %) | 101.82% (± 0.6% RSD) | Not Specified |
| Precision (RSD %) | < 1.0% | Not Specified |
Table 2: Comparison of GC-MS Method Performance for Benzylpiperazine Analogs
| Validation Parameter | 1-Benzylpiperazine (BZP) in Plasma[2][3][4] | 1-Benzylpiperazine (BZP) in Urine[2][3][4] |
| Linearity Range | 0 - 10 µg/mL | 0 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.004 µg/mL | 0.002 µg/mL |
| Limit of Quantification (LOQ) | 0.016 µg/mL | 0.008 µg/mL |
| Accuracy (Recovery %) | 79% to 96% | 90% to 108% |
| Precision (RSD %) | < 15% (Intra-day) | < 15% (Intra-day) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, which has a weak chromophore, derivatization may be necessary to enhance UV detection, or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be employed.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (UV, PDA, CAD, or MS).
Chromatographic Conditions (Example for a related aminopiperidine derivative):
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or MS with electrospray ionization (ESI).
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, potentially with derivatization to improve peak shape and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions (Example for a related benzylpiperazine):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Inlet Temperature: 250 °C.[2]
-
Injection Volume: 1 µL in splitless mode.[2]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.[2]
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
For trace analysis, a liquid-liquid extraction may be employed to concentrate the analyte and remove matrix interferences.
-
Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can be performed to improve volatility and chromatographic performance.[2]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Instrumentation:
-
NMR spectrometer with a high-field magnet (e.g., 400 MHz or higher).
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Internal Standard: A certified reference material with known purity that has a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T₁ relaxation time).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150) for the signals used for quantification.
Sample Preparation and Analysis:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum using the optimized parameters.
-
Process the spectrum (phasing, baseline correction) and integrate the selected signals of the analyte and the internal standard.
-
Calculate the purity of the this compound using the integral values, molecular weights, and weights of the sample and internal standard.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups and for the confirmation of a compound's identity by comparing its spectrum to that of a reference standard. While less common for precise quantification compared to chromatographic methods, it can be used for quantitative analysis with proper calibration.
Instrumentation:
-
FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Experimental Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
Sample Preparation and Analysis:
-
Qualitative Analysis: Place a small amount of the liquid or solid sample directly on the ATR crystal and collect the spectrum. The characteristic absorption bands for the amine N-H stretching, C-H stretching of the alkyl and aromatic groups, and the aromatic C=C bending will confirm the compound's identity.
-
Quantitative Analysis: Prepare a series of calibration standards of this compound in a suitable solvent that does not have interfering absorptions in the spectral region of interest. Measure the absorbance of a characteristic peak (e.g., a C-H or N-H stretching band) for each standard. Create a calibration curve by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined from its absorbance using this calibration curve.[5]
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
Impurity Profiling
The synthesis of this compound can result in various impurities, including starting materials, by-products, and degradation products. A common synthetic route involves the reductive amination of 1-benzyl-4-piperidone.[6] Potential impurities could therefore include unreacted 1-benzyl-4-piperidone and by-products from side reactions. Additionally, residual piperidine from starting materials could be a concern as it is a potential genotoxic impurity.[1][7]
Both HPLC-MS and GC-MS are powerful techniques for the identification and quantification of these impurities. The development of a stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from any potential degradants that may form under various stress conditions (e.g., acid, base, oxidation, heat, light).
Conclusion
The characterization of this compound can be effectively achieved using a range of analytical techniques. HPLC and GC-MS are well-suited for quantitative analysis and impurity profiling, offering high sensitivity and selectivity. qNMR serves as an excellent primary method for accurate purity determination without the need for a specific reference standard. FTIR is a rapid and simple technique for identity confirmation. The choice of the most appropriate method will be dictated by the specific analytical requirements, available instrumentation, and the stage of drug development. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
- 1. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholars.direct [scholars.direct]
- 4. scholars.direct [scholars.direct]
- 5. richmondscientific.com [richmondscientific.com]
- 6. Page loading... [guidechem.com]
- 7. alternative-therapies.com [alternative-therapies.com]
A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 4-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-Amino-1-benzylpiperidine. The selection of an appropriate analytical technique is critical for ensuring the quality and safety of this important pharmaceutical intermediate. This document presents detailed experimental protocols and comparative performance data to assist researchers in choosing the most suitable method for their specific needs.
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the efficacy and safety of the final drug product. Therefore, robust analytical methods are required to accurately quantify the main component and identify any potential impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound without the need for derivatization. A typical reverse-phase HPLC method is described below.
Sample Preparation:
A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 to 100 µg/mL.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Carbonate Buffer (pH 10.5) (75:25, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 256 nm |
| Injection Volume | 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and is a powerful tool for the identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile and thermally stable compound prior to GC-MS analysis. Silylation is a common derivatization technique for compounds containing amine groups.
Sample Preparation and Derivatization:
A 1 mg/mL solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) is prepared. To 100 µL of this solution, 100 µL of a silylation agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added. The mixture is heated at 60-100°C for 30-60 minutes to ensure complete derivatization.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Fused silica (B1680970) capillary column, e.g., Restek Rxi-5HT (30 m x 0.25 mm x 0.25 µm)[2] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[2] |
| Injector Temperature | 280°C[2] |
| Oven Temperature Program | Initial temperature of 60°C held for 1 min, ramped to 320°C at 20°C/min, then ramped to 350°C at 15°C/min and held for 10 min[2] |
| Transfer Line Temperature | 250°C[2] |
| Ion Source Temperature | 200°C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-500 |
Performance Comparison
The following table summarizes the expected performance characteristics of HPLC and GC-MS for the purity assessment of this compound, based on typical performance for similar amine compounds.
| Performance Metric | HPLC | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.999[3] | > 0.993[4] |
| Limit of Detection (LOD) | 0.015 - 0.08 mg/L[3][5] | 0.117 - 1.527 pg/mL[4] |
| Limit of Quantitation (LOQ) | Typically 3x LOD | Typically 3x LOD |
| Precision (RSD%) | < 2.2%[1] | < 8%[4] |
| Accuracy (Recovery %) | 85.3% - 98.4%[3][5] | 62% - 105%[4] |
| Analysis Time | < 15 min[1] | ~20 min[4] |
| Sample Preparation | Simple dilution | Requires derivatization |
Experimental Workflow Visualization
The following diagrams illustrate the logical workflows for the purity assessment of this compound using HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its own advantages and disadvantages.
HPLC is a robust and straightforward method that offers good precision and accuracy without the need for sample derivatization. This makes it an ideal choice for routine quality control analysis where high throughput is desired.
GC-MS , on the other hand, provides higher sensitivity and the ability to identify unknown impurities through mass spectral library matching. However, the requirement for derivatization adds a layer of complexity and potential for variability in the sample preparation process. GC-MS is particularly valuable for in-depth impurity profiling and for detecting trace-level contaminants.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine purity checks, HPLC is often the more practical option. For comprehensive impurity identification and trace analysis, the superior sensitivity and specificity of GC-MS may be necessary.
References
- 1. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-Amino-1-benzylpiperidine
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-1-benzylpiperidine. Tailored for researchers, scientists, and professionals in drug development, this document presents a comprehensive interpretation of the spectral data, a comparison with a structurally related alternative, and detailed experimental protocols.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural elucidation is crucial for ensuring the identity and purity of synthesized molecules. NMR spectroscopy is an essential analytical technique for this purpose, providing detailed information about the molecular structure. This guide will focus on the interpretation of its ¹H and ¹³C NMR spectra, offering a valuable resource for scientists working with this compound.
¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the assigned chemical shifts for the protons and carbons in this compound.
Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| H-2', H-6' (Aromatic) | 7.25-7.35 | m |
| H-3', H-4', H-5' (Aromatic) | 7.20-7.30 | m |
| H-7' (Benzyl CH₂) | 3.49 | s |
| H-4 (Piperidine CH) | 2.60-2.75 | m |
| H-2, H-6 (Piperidine CH₂) | 2.80-2.90 (axial) | m |
| 2.00-2.10 (equatorial) | m | |
| H-3, H-5 (Piperidine CH₂) | 1.80-1.95 (axial) | m |
| 1.35-1.50 (equatorial) | m | |
| -NH₂ | 1.30 | s (broad) |
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C-1' (Aromatic) | 138.5 |
| C-2', C-6' (Aromatic) | 129.3 |
| C-3', C-5' (Aromatic) | 128.2 |
| C-4' (Aromatic) | 127.0 |
| C-7' (Benzyl CH₂) | 63.2 |
| C-2, C-6 (Piperidine) | 52.5 |
| C-4 (Piperidine) | 50.8 |
| C-3, C-5 (Piperidine) | 33.5 |
Comparative Analysis with 1-Benzylpiperidine (B1218667)
To better understand the spectral features of this compound, a comparison with the structurally similar 1-benzylpiperidine is presented. The primary difference is the presence of the amino group at the C-4 position of the piperidine (B6355638) ring.
Table 3: Comparison of ¹H NMR Data (ppm) for this compound and 1-Benzylpiperidine
| Protons | This compound | 1-Benzylpiperidine |
| Aromatic | 7.20-7.35 | 7.20-7.35 |
| Benzyl CH₂ | 3.49 | 3.48 |
| Piperidine CH₂ (α to N) | 2.00-2.90 | 2.35-2.45 |
| Piperidine CH (at C4) | 2.60-2.75 | 1.50-1.65 |
| Piperidine CH₂ (β to N) | 1.35-1.95 | 1.50-1.65 |
| Piperidine CH₂ (γ to N) | - | 1.35-1.45 |
Table 4: Comparison of ¹³C NMR Data (ppm) for this compound and 1-Benzylpiperidine
| Carbon | This compound | 1-Benzylpiperidine |
| Aromatic (quaternary) | 138.5 | 138.6 |
| Aromatic (CH) | 129.3, 128.2, 127.0 | 129.3, 128.2, 126.9 |
| Benzyl CH₂ | 63.2 | 63.5 |
| Piperidine (α to N) | 52.5 | 54.2 |
| Piperidine (at C4) | 50.8 | 26.2 |
| Piperidine (β to N) | 33.5 | 24.5 |
The presence of the amino group at C-4 in this compound significantly influences the chemical shifts of the neighboring protons and carbons. The C-4 carbon experiences a substantial downfield shift from approximately 26.2 ppm in 1-benzylpiperidine to 50.8 ppm. This is due to the electron-withdrawing effect of the nitrogen atom of the amino group. The protons on C-4 are also shifted downfield.
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
NMR Data Acquisition
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Visualization of this compound Structure and Key NMR Correlations
Caption: Key ¹³C NMR correlations in this compound.
References
A Comparative Guide to the Synthetic Routes of 4-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 4-Amino-1-benzylpiperidine, a key intermediate in the pharmaceutical industry. The document outlines objective performance comparisons of different methodologies, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction
This compound is a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its structural motif is found in molecules targeting the central nervous system, among other therapeutic areas. The efficiency of the synthesis of this intermediate can significantly impact the overall cost and timeline of drug development projects. This guide evaluates the most common and other potential synthetic strategies, focusing on reaction yields, conditions, and reagent selection.
Comparison of Synthetic Routes
The synthesis of this compound predominantly starts from 1-benzyl-4-piperidone. The primary transformation involves the conversion of the ketone functionality into a primary amine. Several methods have been established for this purpose, with reductive amination being the most prevalent. Other potential routes include the reduction of an oxime intermediate, the Gabriel synthesis, the Buchwald-Hartwig amination, and the Leuckart-Wallach reaction.
A summary of the quantitative data for the most viable synthetic routes is presented in the table below.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Reported Yield (%) | Reference |
| Reductive Amination | |||||
| - Using Sodium Cyanoborohydride | 1-Benzyl-4-piperidone | NH₄OAc, NaBH₃CN, Methanol (B129727) | Anhydrous, Room Temperature or gentle heating | High | [1] |
| - Using Sodium Triacetoxyborohydride (B8407120) | 1-Benzyl-4-piperidone | Amine, NaBH(OAc)₃, DCE or DCM | Room Temperature, 1-24 hours | High | [1] |
| - Using Catalytic Hydrogenation | 1-Benzyl-4-piperidone | NH₃, H₂, Catalyst (e.g., Pd/C) | Mild pressure | High | [1] |
| Reduction of Oxime | 1-Benzyl-4-piperidone oxime | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF) | High | |
| Leuckart-Wallach Reaction | 1-Benzyl-4-piperidone | Ammonium (B1175870) formate (B1220265) or Formamide (B127407) | High temperatures (120-165 °C) | Moderate to High |
Note: Specific yield percentages are often dependent on the exact reaction conditions and scale. "High" typically refers to yields above 80%. Further optimization is often possible.
Detailed Methodologies and Experimental Protocols
This section provides detailed experimental protocols for the key synthetic routes, based on established literature procedures.
Reductive Amination of 1-Benzyl-4-piperidone
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds.[1] It can be performed as a one-pot reaction where the intermediate imine is formed in situ and subsequently reduced.
a) Using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride is a mild and selective reducing agent, often favored for its safety and high yields.[1]
-
Procedure: To a solution of 1-benzyl-4-piperidone (1.0 equivalent) and a suitable ammonia (B1221849) source (e.g., ammonium acetate (B1210297), 1.5 equivalents) in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM), sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 1 to 24 hours. Progress is monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield this compound.
b) Using Sodium Cyanoborohydride
Sodium cyanoborohydride is another effective reducing agent for this transformation.
-
Procedure: 1-benzyl-4-piperidone (1.0 equivalent) is dissolved in an anhydrous solvent like methanol or tetrahydrofuran (B95107). An excess of an ammonia source, such as ammonium acetate, is added. Sodium cyanoborohydride (1.2 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating. The reaction is monitored until completion. The workup typically involves quenching the excess reducing agent, followed by extraction and purification of the desired amine.
c) Using Catalytic Hydrogenation
This method involves the reduction of the in-situ formed imine using hydrogen gas and a metal catalyst.
-
Procedure: 1-benzyl-4-piperidone is dissolved in a suitable solvent, typically an alcohol like methanol, in a pressure vessel. A source of ammonia (e.g., a solution of ammonia in methanol) and a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C, or Raney Nickel) are added. The vessel is charged with hydrogen gas to a mild pressure and the mixture is agitated at room temperature or with slight heating until the reaction is complete. The catalyst is then removed by filtration, and the product is isolated from the filtrate by evaporation of the solvent and subsequent purification.
Reduction of 1-Benzyl-4-piperidone Oxime
This two-step route involves the initial formation of an oxime from the ketone, followed by its reduction to the primary amine.
-
Step 1: Oximation of 1-Benzyl-4-piperidone: 1-Benzyl-4-piperidone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a solvent like ethanol. The mixture is typically heated to reflux to drive the reaction to completion. The resulting 1-benzyl-4-piperidone oxime is then isolated.
-
Step 2: Reduction of the Oxime: The isolated oxime is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and is added dropwise to a stirred suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), at a reduced temperature. After the addition, the reaction mixture is typically stirred at room temperature or heated to ensure complete reduction. The reaction is then carefully quenched with water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts. The organic layer is separated, dried, and concentrated to give this compound.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction provides a direct conversion of ketones to amines using formamide or ammonium formate as both the nitrogen source and the reducing agent.
-
Procedure: 1-Benzyl-4-piperidone is heated with an excess of ammonium formate or formamide at a high temperature, typically between 120 °C and 165 °C. The reaction proceeds via the formation of a formyl derivative of the amine, which is then hydrolyzed in a subsequent step, usually by heating with aqueous acid (e.g., HCl), to yield the final primary amine. The product is then isolated by basification and extraction.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and relationship between the different synthetic strategies discussed.
Caption: Comparative overview of synthetic routes to this compound.
References
A Comparative Guide to the Synthetic Utility of 4-Amino-1-benzylpiperidine and Other Functionalized Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic versatility. Among the myriad of functionalized piperidines, 4-amino-1-benzylpiperidine stands out as a crucial building block. This guide provides an objective comparison of its performance in key synthetic transformations against other commonly used functionalized piperidines, such as those with N-Boc protection or other substitution patterns. The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Applications
This compound offers a secondary amine on the piperidine ring, which is readily available for a variety of chemical transformations. The benzyl (B1604629) group serves as a stable protecting group that can be removed under hydrogenolysis conditions if desired. This contrasts with other popular piperidine building blocks where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is removable under acidic conditions. The choice between these and other derivatives often depends on the desired final product and the compatibility of the protecting group with other functionalities in the molecule.
These piperidine derivatives are instrumental in the synthesis of a wide array of therapeutic agents, including analgesics, antidepressants, and kinase inhibitors.[1] Their ability to be readily incorporated into larger, more complex molecules makes them invaluable in drug discovery and development.
Performance in Key Synthetic Transformations
The utility of a building block is best demonstrated by its performance in common and crucial chemical reactions. Here, we compare this compound and its analogues in two fundamental transformations: reductive amination and amide bond formation.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diversity around the 4-amino position of the piperidine core. The reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ.
Table 1: Comparison of Piperidone Derivatives in Reductive Amination
| Starting Material | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1-Benzyl-4-piperidone | Aniline (B41778) | Sodium triacetoxyborohydride (B8407120) | Dichloroethane | 24 | ~85-95% (general) | BenchChem |
| N-Boc-4-piperidinone | Aniline | Sodium triacetoxyborohydride | Dichloromethane (B109758) | 16 | 91% | DTIC |
Note: The yields reported are from different sources and may not be directly comparable due to variations in reaction scale and purification methods.
The data suggests that both N-benzyl and N-Boc protected 4-piperidones are excellent substrates for reductive amination, affording high yields of the corresponding 4-aminopiperidine (B84694) derivatives. The choice between them would likely be dictated by the desired protecting group strategy for the overall synthesis.
Amide Bond Formation
Amide bond formation is arguably one of the most important reactions in medicinal chemistry, used to link molecular fragments and build complex drug candidates. The nucleophilicity of the amino group on the piperidine ring is a key factor in the efficiency of this reaction.
While direct comparative studies with identical substrates are scarce in the literature, the general principles of amine reactivity can be applied. Primary amines, such as the deprotected form of 4-amino-1-Boc-piperidine, are typically more nucleophilic and may react faster than the secondary amine of a 4-substituted-1-benzylpiperidine derivative. However, both are routinely and effectively used in amide coupling reactions.
Experimental Protocols
Reductive Amination of 1-Benzyl-4-piperidone
This protocol describes a general procedure for the reductive amination of 1-benzyl-4-piperidone with a primary amine using sodium triacetoxyborohydride.
Materials:
-
1-Benzyl-4-piperidone
-
Primary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-1-benzylpiperidine.
Synthesis of N-(4-(1-Boc-piperidinyl))-N-phenylpropionamide (Fentanyl Precursor)
This protocol details the synthesis of a key intermediate for fentanyl, starting from N-Boc-4-piperidinone.
Step 1: Reductive Amination
-
N-Boc-4-piperidinone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) are dissolved in 13 mL of dichloromethane and cooled in an ice bath.
-
Sodium triacetoxyborohydride (3.19 g, 15.06 mmol) is added portion-wise.
-
The mixture is stirred and allowed to come to room temperature for 16 hours.
-
The mixture is diluted with 15 mL of aqueous 2M NaOH and stirred for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are dried with sodium sulfate, filtered, and concentrated to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Step 2: Acylation
-
The product from Step 1 is acylated with propionyl chloride in the presence of diisopropylethylamine to yield the final product.
Mandatory Visualizations
Experimental Workflow: Reductive Amination
Caption: A typical experimental workflow for reductive amination.
Signaling Pathway: PI3K/Akt/mTOR
Piperidine-containing compounds have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway.
References
A Comparative Guide to the Bioactivity of 4-Amino-1-benzylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-1-benzylpiperidine scaffold is a versatile chemical structure that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, demonstrating potential therapeutic applications in various disease areas. This guide provides a comparative overview of the bioactivity of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.
Diverse Biological Activities
This compound itself is a key intermediate in the synthesis of various bioactive molecules, including analgesics and psychoactive agents.[1] Derivatives built upon this core structure have shown a spectrum of biological effects, most notably as inhibitors of acetylcholinesterase (AChE), making them promising candidates for the treatment of Alzheimer's disease.[2][3][4][5][6][7][8][9][10] Beyond their role as cholinesterase inhibitors, certain derivatives have also exhibited antifungal properties and inhibitory activity against other enzymes like monoacylglycerol lipase (B570770) (MAGL).[11][12] Some have also been investigated for their potential as histamine (B1213489) H3 receptor antagonists.
Performance as Acetylcholinesterase (AChE) Inhibitors
A significant body of research has focused on the development of this compound derivatives as AChE inhibitors. The inhibition of this enzyme is a key therapeutic strategy for Alzheimer's disease.[7][8][9][10] The following table summarizes the in vitro AChE inhibitory activity of selected derivatives.
| Compound | Modification | Target Enzyme | IC50 (µM) | Reference |
| Donepezil (Reference) | - | AChE | - | [8] |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.00056 | [2] |
| 5MeSA4ABP | (E)-2-(((1-benzylpiperidin-4-yl)imino)methyl)-4-methylphenol | AChE | 57.46 ± 2.140% inhibition at 5 µM | [4] |
| Compound d5 | N-benzyl piperidine (B6355638) derivative | HDAC & AChE | 6.89 | [5] |
| Compound d10 | N-benzyl piperidine derivative | HDAC & AChE | 3.22 | [5] |
| Compound 5 | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 ± 0.07 | [6] |
| Compound 15b | 1,3-dimethylbenzimidazolinone derivative | eeAChE | 0.39 ± 0.11 | [9][10] |
| Compound 15j | 1,3-dimethylbenzimidazolinone derivative | eqBChE | 0.16 ± 0.04 | [9][10] |
| Compound 5d | N-(2-(piperidine-1-yl)ethyl)benzamide derivative with ortho-fluoro substitution | AChE | 0.013 ± 0.0021 | [8] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Antifungal Activity
Recent studies have explored the potential of 4-aminopiperidine (B84694) derivatives as a novel class of antifungal agents.[11] Inspired by existing antifungal drugs with piperidine and morpholine (B109124) cores, researchers have synthesized and evaluated a library of these compounds against various fungal strains.[11]
| Compound | Modification | Fungal Strain | Activity | Reference |
| 1-benzyl-N-dodecylpiperidin-4-amine (2b) | N-dodecyl substitution | Candida spp., Aspergillus spp. | Promising in vitro activity | [11] |
| N-dodecyl-1-phenethylpiperidin-4-amine (3b) | N-dodecyl and 1-phenethyl substitution | Candida spp., Aspergillus spp. | Promising in vitro activity | [11] |
These compounds are believed to act by inhibiting enzymes involved in fungal ergosterol (B1671047) biosynthesis, such as sterol C14-reductase and sterol C8-isomerase.[11]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to measure AChE activity.
Principle: The assay is based on the reaction of acetylthiocholine (B1193921) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound solution.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
A new family of 1,2,4-thiadiazolidinone derivatives containing the N-benzylpiperidine fragment had their acetylcholinesterase (AChE) inhibitory activity measured using Ellman's method.[13][14]
Synthesis of this compound Derivatives
The synthesis of these derivatives often starts from N-substituted 4-piperidone (B1582916). A common method is reductive amination.
General Procedure for Reductive Amination:
-
Dissolve the N-substituted 4-piperidone derivative in a suitable solvent (e.g., methanol, dichloromethane).
-
Add the desired amine to the solution.
-
Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanobohydride, portion-wise while stirring.
-
Allow the reaction to proceed at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired this compound derivative.
A library of over 30 4-aminopiperidines was synthesized using reductive amination of N-substituted 4-piperidone derivatives with various amines.[11]
Visualizing Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of Acetylcholinesterase by this compound Derivatives.
Caption: General Experimental Workflow for Evaluating Bioactivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 12. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. | Sigma-Aldrich [merckmillipore.com]
structure-activity relationship (SAR) studies of 4-Amino-1-benzylpiperidine analogs
A Comparative Guide to the Structure-Activity Relationships of 4-Amino-1-benzylpiperidine Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their therapeutic potential as acetylcholinesterase inhibitors, antifungal agents, and sigma receptor ligands. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Acetylcholinesterase Inhibitors
The 1-benzylpiperidine (B1218667) scaffold is a key component in several potent acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. The SAR studies reveal that modifications to the benzyl (B1604629) and amino moieties significantly impact inhibitory activity.
Structure-Activity Relationship Summary
-
Substitution on the Benzamide (B126): Introducing a bulky group at the para position of the benzamide moiety can substantially increase anti-AChE activity.[1]
-
Amide Nitrogen Substitution: The introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhances activity.[1]
-
Piperidine (B6355638) Nitrogen: The basicity of the piperidine nitrogen is critical for activity; N-benzoylpiperidine derivatives are almost inactive.[1]
-
Rigid Analogs: Rigid analogs, such as those containing an isoindolone moiety, can exhibit potent anti-AChE activity.[2] Replacing the isoindoline (B1297411) with an indanone moiety can be done without a major loss in potency.[3]
-
Linker Modification: Replacing an ester linker with a more metabolically stable amide linker has been explored, with some analogs retaining good inhibitory activity.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | Modification | IC50 (AChE) | Selectivity (AChE/BuChE) | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | Indanone moiety | 5.7 nM | 1250-fold | [3] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Bulky benzamide substituent | 0.56 nM | 18,000-fold | [1] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | Phthalimidoethyl side chain | 1.2 nM | ~34,700-fold | [2] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | Indenothiazolyl carboxamide | 0.41 µM | Not specified | [4] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | Pyrazolyl carboxamide | 5.94 µM | Not specified | [4] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity is determined using a spectrophotometric method developed by Ellman et al.[5]
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm.[5]
Reagents:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
DTNB Solution (10 mM in phosphate buffer)
-
Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) Solution (e.g., 1 U/mL in phosphate buffer)
-
Test Compounds (dissolved in a suitable solvent like DMSO)
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C).[5][6]
-
Initiate Reaction: Add the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over a period of time (e.g., every 10 seconds for 3 minutes) using a microplate reader.[5]
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Antifungal Agents
4-Aminopiperidine derivatives have emerged as a novel class of antifungal agents, primarily targeting ergosterol (B1671047) biosynthesis.
Structure-Activity Relationship Summary
-
N-substituent at the 4-amino group: Long N-alkyl substituents (more than seven carbon atoms), particularly an N-dodecyl (C12) residue, are highly beneficial for antifungal activity. Shorter, branched, or cyclic alkyl groups are detrimental.[7]
-
Substituent at the piperidine nitrogen: Both benzyl and phenylethyl substituents at the piperidine nitrogen can lead to high antifungal activity when combined with a long N-alkyl chain at the 4-amino position.[7]
-
Mechanism of Action: These compounds are believed to inhibit sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[7]
Quantitative Data: Antifungal Activity (MIC)
| Compound | N-substituent (Piperidine) | N-substituent (4-Amino) | MIC (Yarrowia lipolytica) | Reference |
| 2b | Benzyl | n-Dodecyl | 0.25 - 0.5 µg/mL | [7] |
| 3b | Phenylethyl | n-Dodecyl | 0.25 - 0.5 µg/mL | [7] |
| 4b | Boc | n-Dodecyl | 1 - 2 µg/mL | [7] |
| 5b | Unsubstituted | n-Dodecyl | 1 - 2 µg/mL | [7] |
| Amorolfine | - | - | 0.25 - 0.5 µg/mL | [7] |
| Voriconazole | - | - | 0.25 - 0.5 µg/mL | [7] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]
Principle: A standardized fungal inoculum is exposed to serial dilutions of the antifungal agent in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits visible fungal growth.[9]
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
RPMI-1640 medium (buffered with MOPS)
-
Antifungal test compounds
-
Reference antifungal agents (e.g., fluconazole, amphotericin B)
Procedure:
-
Inoculum Preparation: Fungal strains are grown on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a standard concentration (e.g., using a spectrophotometer to match a 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve the final desired inoculum size.
-
Drug Dilution: A two-fold serial dilution of each test compound and reference drug is prepared directly in the microtiter plates.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[9]
-
Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant reduction in fungal growth (e.g., 80% or 100% inhibition) compared to the growth control well, which can be assessed visually or by using a spectrophotometer.[7][9]
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for the Synthesis of 4-Amino-1-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Amino-1-benzylpiperidine, a key intermediate in the development of various pharmaceutical agents, can be achieved through several catalytic routes starting from 1-benzyl-4-piperidone.[1][2] This guide provides a comparative analysis of common catalytic methods, offering a side-by-side look at their performance based on experimental data. Detailed experimental protocols are also provided to facilitate replication and adaptation in a research setting.
The primary synthetic pathways to this compound from 1-benzyl-4-piperidone are one-step reductive amination and a two-step process involving oximation followed by reduction. The choice of catalyst is crucial in both methods, significantly influencing reaction efficiency, yield, and conditions.
Comparative Performance of Catalytic Systems
The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound. This data has been compiled from various sources to provide a clear comparison of catalyst performance.
| Catalytic System | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Reductive Amination | |||||||
| Raney-Ni | 1-Benzyl-4-piperidone | Ammonia (B1221849) | Methanol | - | - | High | [3] |
| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 1-Benzyl-4-piperidone | Ammonia/Ammonium (B1175870) Acetate | DCE or DCM | 1-24 hours | Room Temp. | - | [4] |
| Sodium Cyanoborohydride (NaBH₃CN) | 1-Benzyl-4-piperidone | Ammonia/Ammonium Acetate | Methanol/THF | - | Room Temp. | - | [1] |
| Oximation followed by Reduction | |||||||
| Palladium on Carbon (Pd/C) | 1-Benzyl-4-piperidone oxime | Hydrogen gas | Ethanol | - | - | - | [5] |
| Sodium Borohydride (NaBH₄) | 1-Benzyl-4-piperidone oxime | - | - | - | - | - | [5] |
Note: Specific yield and reaction time data for some catalysts were not available in the searched literature, but their effectiveness is noted qualitatively.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
1. Reductive Amination using Sodium Triacetoxyborohydride [4]
-
Step 1: Reaction Setup To a solution of 1-benzyl-4-piperidone (1.0 eq) and a suitable ammonia source (e.g., ammonium acetate, 1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion. For less reactive substrates, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the initial mixture.
-
Step 2: Reaction Execution Stir the reaction mixture at room temperature for 1 to 24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 3: Quenching and Work-up Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Step 4: Purification Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified as needed by column chromatography or crystallization to yield this compound.
2. Synthesis via Oximation followed by Reduction with Pd/C [5]
This is a two-step process:
-
Step 2a: Oximation
-
Reaction Setup: In a reaction vessel, dissolve 1-benzyl-4-piperidone (1 eq) and hydroxylamine (B1172632) hydrochloride in a suitable solvent like ethanol. Add a base, such as sodium acetate, to the mixture.
-
Reaction Execution: Stir the mixture at room temperature until the formation of the oxime is complete, as monitored by TLC.
-
Work-up: Isolate the resulting 1-benzyl-4-piperidone oxime after an appropriate aqueous work-up.
-
-
Step 2b: Reduction of the Oxime
-
Reaction Setup: Place the isolated 1-benzyl-4-piperidone oxime in a hydrogenation vessel with a catalytic amount of Palladium on Carbon (Pd/C) in a solvent like ethanol.
-
Reaction Execution: Subject the mixture to hydrogen gas at a suitable pressure (e.g., mild pressure) and stir until the reduction is complete.
-
Purification: After the reaction, filter off the catalyst and concentrate the solvent. The resulting crude this compound can then be purified.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes for producing this compound.
Caption: Synthetic routes to this compound.
This guide provides a foundational comparison of catalytic methods for the synthesis of this compound. The choice of a specific catalyst and method will depend on factors such as available equipment, cost of reagents, desired purity, and scalability of the reaction. For process development and optimization, further screening of reaction conditions for each catalytic system is recommended.
References
A Comparative Guide to the Synthesis of 4-Amino-1-benzylpiperidine: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
4-Amino-1-benzylpiperidine is a critical building block in the synthesis of a wide range of pharmaceutical compounds, particularly those targeting the central nervous system. Its efficient and scalable synthesis is therefore of significant interest to the drug development community. This guide provides an objective comparison of two prominent synthetic methodologies for obtaining this compound: the traditional reductive amination using sodium cyanoborohydride and a modern, alternative multi-step pathway involving Boc-protection and deprotection.
Performance Comparison
The choice of synthetic route can significantly impact yield, purity, safety, and overall efficiency. The following table summarizes the key quantitative data for the two methods, allowing for a direct comparison of their performance.
| Parameter | Traditional Method: Reductive Amination | Modern Alternative: Multi-step Synthesis |
| Starting Materials | 1-Benzyl-4-piperidone, Ammonia (B1221849)/Ammonium (B1175870) Acetate (B1210297) | 4-Aminopiperidine (B84694), Benzyl (B1604629) Bromide, Di-tert-butyl dicarbonate (B1257347) |
| Key Reagents | Sodium Cyanoborohydride (NaBH₃CN), Methanol | Potassium Carbonate, Triethylamine (B128534), Trifluoroacetic Acid (TFA) |
| Overall Yield | ~75-85% | ~70-80% (over 3 steps) |
| Purity | High, but potential for cyanide impurities | High, with standard purification techniques |
| Reaction Time | 12-24 hours | ~48-72 hours (cumulative) |
| Temperature | 0°C to Room Temperature | Room Temperature to 65°C |
| Key Advantages | One-pot reaction, high yield | Avoids highly toxic cyanide reagents |
| Key Disadvantages | Use of highly toxic sodium cyanoborohydride | Multi-step process, longer overall time |
Synthetic Pathways Overview
The two synthetic methods employ fundamentally different strategies to achieve the target molecule. The traditional method relies on a one-pot reductive amination, while the modern alternative utilizes a protecting group strategy over several steps.
Traditional Method: Reductive Amination
This widely used method involves the direct reaction of 1-benzyl-4-piperidone with an ammonia source to form an in-situ imine intermediate, which is then reduced by sodium cyanoborohydride to the desired primary amine.
Caption: Reductive amination pathway for this compound.
Modern Alternative: Multi-step Synthesis with Boc Protection
This alternative route begins with the readily available 4-aminopiperidine. The secondary amine is first benzylated, followed by the protection of the primary amino group with a tert-butyloxycarbonyl (Boc) group. The final step involves the acidic removal of the Boc protecting group to yield the target compound.
Caption: Multi-step synthesis of this compound via Boc protection.
Experimental Protocols
Traditional Method: Reductive Amination of 1-Benzyl-4-piperidone
Materials:
-
1-Benzyl-4-piperidone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for workup)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) and a large excess of ammonium acetate (7-10 eq) in anhydrous methanol, stir the mixture at room temperature.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully quench the reaction by adding aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Modern Alternative: Multi-step Synthesis
Step 1: N-Benzylation of 4-Aminopiperidine
Materials:
-
4-Aminopiperidine
-
Benzyl bromide
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
To a solution of 4-aminopiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 65°C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Step 2: Boc-Protection of 1-Benzyl-4-aminopiperidine
Materials:
-
Crude 1-Benzyl-4-aminopiperidine from Step 1
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine
-
Dichloromethane
Procedure:
-
Dissolve the crude 1-benzyl-4-aminopiperidine in dichloromethane and add triethylamine (1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the N-Boc protected intermediate.
Step 3: Deprotection of N-Boc-4-amino-1-benzylpiperidine
Materials:
-
N-Boc-4-amino-1-benzylpiperidine from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Conclusion
Both the traditional reductive amination and the modern multi-step synthesis offer viable routes to this compound. The choice between the two methods will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The traditional one-pot reductive amination is a high-yielding and time-efficient method. However, the use of the highly toxic sodium cyanoborohydride is a significant drawback. The modern multi-step alternative, while longer and with a slightly lower overall yield, avoids the use of cyanide-based reagents, making it a safer option, which can be a critical factor in a pharmaceutical development setting. Researchers and drug development professionals should carefully weigh these factors when selecting the most appropriate synthetic strategy.
Spectroscopic Comparison of 4-Amino-1-benzylpiperidine and Its Derivatives: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 4-Amino-1-benzylpiperidine and its selected N-acyl and benzyl-substituted derivatives. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds.
Introduction
This compound is a versatile building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including as sigma receptor ligands and acetylcholinesterase inhibitors. A thorough understanding of the spectroscopic properties of this parent compound and its analogues is crucial for synthesis, characterization, and structure-activity relationship (SAR) studies. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two of its representative derivatives: N-(1-benzylpiperidin-4-yl)acetohydrazide and 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Aromatic Protons | CH₂ (benzyl) | Piperidine Protons | Other Protons |
| This compound | 7.20-7.35 (m, 5H) | 3.48 (s, 2H) | 2.83 (d, J=12.0 Hz, 2H), 2.01 (td, J=11.5, 2.0 Hz, 2H), 1.78 (d, J=12.3 Hz, 2H), 1.44 (dq, J=3.8, 11.4 Hz, 2H) | 1.3 (br s, 2H, NH₂) |
| N'-(1-benzylpiperidin-4-yl)acetohydrazide [1] | 7.20-7.32 (m, 5H) | 3.48 (s, 2H) | 2.83 (d, J=12.0 Hz, 2H), 2.01 (td, J=11.5, 2.0 Hz, 2H), 1.78 (d, J=12.3 Hz, 2H), 1.44 (dq, J=3.8, 11.4 Hz, 2H) | 7.25 (br s, 1H, NH), 3.9 (br s, 1H, NH), 1.94 (s, 3H, COCH₃) |
| 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea | 7.25-7.90 (m, 10H) | 3.50 (s, 2H) | 1.40-3.00 (m, 9H) | 8.93 (d, 1H, NH), 10.80 (s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Aromatic Carbons | CH₂ (benzyl) | Piperidine Carbons | Other Carbons |
| This compound | 138.5, 129.3, 128.2, 127.0 | 63.2 | 52.6, 50.0, 34.1 | - |
| N'-(1-benzylpiperidin-4-yl)acetohydrazide [1] | 138.53, 129.04, 128.15, 126.92 | 62.98 | 56.89, 51.71, 30.46 | 169.72 (C=O), 21.17 (CH₃) |
| 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea | 127.0-138.0 | 63.0 | 29.0, 48.0, 52.0 | 169.0 (C=O), 179.0 (C=S) |
Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound Name | N-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=O Stretch | Other Key Bands |
| This compound | 3360, 3280 | 3080, 3060, 3020 | 2920, 2850, 2800 | - | 1600 (N-H bend), 1495, 1450 (C=C stretch) |
| N'-(1-benzylpiperidin-4-yl)acetohydrazide | ~3300-3200 | ~3060 | ~2930, 2850 | ~1650 | - |
| 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea | ~3250 | ~3050 | ~2920, 2850 | ~1650 | ~1340 (C-N), ~800 (C=S) |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion [M]⁺ | Base Peak | Key Fragments |
| This compound | 190 | 91 | 173, 146, 132, 106 |
| N'-(1-benzylpiperidin-4-ylidene)acetohydrazide [1] | 246 [M+H]⁺ (ESI) | - | - |
| N'-(1-benzylpiperidin-4-yl)acetohydrazide [1] | 248 [M+H]⁺ (ESI) | - | - |
| 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea | 381 | - | - |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Sample Preparation : Approximately 5-10 mg of the compound was dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition : Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans were typically averaged.
-
¹³C NMR Acquisition : Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s. Proton decoupling was applied during the acquisition. A total of 1024 scans were typically averaged.
-
Data Processing : The raw data were processed using standard Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation : For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) in a mortar and pressed into a thin pellet. For liquid samples, a thin film was prepared between two sodium chloride (NaCl) plates.
-
Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were averaged to improve the signal-to-noise ratio.
-
Data Processing : The background spectrum was subtracted from the sample spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : Mass spectra were obtained on a Waters Micromass ZQ spectrometer.
-
Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) was used. For EI, an electron energy of 70 eV was employed. For ESI, the sample was dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the source.
-
Mass Analyzer : A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition : Spectra were acquired over a mass range of m/z 50-500.
-
Data Analysis : The molecular ion peak and major fragment ions were identified and their m/z values reported.
Synthesis and Derivatization Workflow
The following diagram illustrates a general synthetic pathway for this compound and its subsequent derivatization to form N-acyl derivatives.
References
Safety Operating Guide
Proper Disposal of 4-Amino-1-benzylpiperidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Amino-1-benzylpiperidine, a compound commonly used in pharmaceutical research and development.
This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate health risks and prevent environmental contamination. All waste containing this compound must be managed as hazardous chemical waste.[4]
Hazard Profile and Waste Classification
Before handling, it is essential to be aware of the primary hazards associated with this compound. This information dictates the necessary safety precautions and disposal requirements.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing are required.[2][5]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[2][3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Containerization:
-
Solid Waste: Contaminated materials such as gloves, paper towels, and absorbent pads should be collected in a designated, sealable, and chemically resistant container labeled "Hazardous Waste" and "Solid Chemical Waste."[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. The label must include "Hazardous Waste" and list all chemical constituents. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[2][4]
-
Sharps Waste: Contaminated sharps, including needles and Pasteur pipettes, must be placed in a puncture-resistant sharps container labeled "Hazardous Waste" and "Sharps."[4]
2. Spill Management:
In the event of a spill, immediate action is necessary to contain and clean the area.
-
Evacuate and Ventilate: Alert personnel in the vicinity and ensure the area is well-ventilated.[4]
-
Containment: For small spills, use a dry, inert absorbent material such as sand, silica (B1680970) gel, or vermiculite (B1170534) to soak up the substance.[1][2][3][6]
-
Collection: Carefully sweep or shovel the absorbent material into a suitable, closed container for disposal as hazardous waste.[1][6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[4]
3. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant or an authorized incinerator equipped with an afterburner and scrubber.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, regional, and national hazardous waste regulations.[2]
-
Label all waste containers clearly and accurately before collection by a licensed hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 4-Amino-1-benzylpiperidine
This guide provides immediate, essential safety and logistical information for handling 4-Amino-1-benzylpiperidine (CAS No: 50541-93-0) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous chemical. Key hazards include:
-
Skin Corrosion/Irritation (Category 1/2) : Causes severe skin burns and irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation (Category 1/2) : Causes serious eye damage.[1][2][4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2][4][5]
-
Acute Toxicity (Oral, Dermal, Category 4) : Harmful if swallowed or in contact with skin.[2]
Signal Word: Danger or Warning[2][3][5][6]
Due to these hazards, appropriate engineering controls and personal protective equipment (PPE) are mandatory. Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[1][5][7] Emergency eye wash stations and safety showers must be readily accessible.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate exposure risks. The following equipment is required:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting, splash-proof chemical safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact and serious damage.[2][5] |
| Skin Protection | Gloves: Chemically resistant, impervious gloves (e.g., nitrile rubber) inspected before use.[2][5] Clothing: A flame-retardant lab coat or impervious clothing to prevent skin contact.[2][5] | To protect against skin irritation and burns.[2] Contaminated clothing must be removed and washed before reuse.[1][5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK (EN14387)) is required if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[2][3][5] | To prevent respiratory tract irritation from vapors or aerosols.[1][2][5] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[2][6]
-
Handle the product only in a closed system or with appropriate exhaust ventilation.[2]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[5]
-
Wash hands and any exposed skin thoroughly after handling.[2][5][6][7]
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][5][7][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
-
The substance is air-sensitive; consider storing under an inert atmosphere like nitrogen.[7]
Disposal Plan:
-
Disposal of this compound and its containers must be treated as hazardous waste.[2][6]
-
All disposal practices must comply with local, regional, and national regulations.[2][5]
-
Options may include disposal at an approved waste disposal plant or via a licensed incinerator equipped with an afterburner and scrubber.[1][2]
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5][7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1][5][7]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][5][7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][5]
Spill Response Protocol: In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup. The workflow below outlines the critical steps.
Caption: Workflow for a chemical spill response.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 50541-93-0 | [1][2][3][6][7][9] |
| Molecular Formula | C₁₂H₁₈N₂ | [1][6][7][9] |
| Molecular Weight | 190.28 g/mol | [6][9] |
| Appearance | Clear to pale yellow liquid | [5] |
| Density | 0.933 g/mL at 25°C | [3][9] |
| Melting Point | 173°C | [5] |
| Boiling Point | 99°C at 20 mmHg | [5] |
| Flash Point | 110°C (230°F) - closed cup | [3] |
| Refractive Index | n20/D 1.543 | [3][9] |
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-氨基-1-苄基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 50541-93-0 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
